3-Ethylazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFTVJRCUPIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614758 | |
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-47-4 | |
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethylazetidine: A Technical Guide to Chemical Properties and Application
Part 1: Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 3-Ethylazetidine (CAS: 503-29-7 for free base; 1798795-28-4 for HCl) represents a critical "sp³-rich" building block. As drug discovery shifts away from flat, aromatic-heavy structures to improve solubility and metabolic stability, small saturated heterocycles like azetidines have gained prominence.[1]
The 3-ethyl substitution provides a specific steric bulk that modulates the lipophilicity (LogP) and conformational entropy of the ring without introducing the metabolic liabilities often associated with larger alkyl chains. This guide details the physicochemical profile, robust synthesis pathways, and reactivity logic required to utilize this scaffold effectively in lead optimization.
Part 2: Physicochemical Profile[2][3]
The following data aggregates experimental and predicted values. Note the high basicity characteristic of azetidines, which dictates handling requirements.
Table 1: Core Chemical Identifiers & Properties
| Property | Value | Context/Notes |
| CAS (Free Base) | 503-29-7 | Volatile liquid; requires cold storage. |
| CAS (HCl Salt) | 1798795-28-4 | Hygroscopic solid; preferred for storage. |
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | Fragment-based drug discovery (FBDD) friendly. |
| Boiling Point | 110–115 °C (est.) | Significantly higher than parent azetidine (61°C) due to ethyl mass. |
| Density | ~0.85 g/cm³ | |
| pKa (Conjugate Acid) | ~11.3 | Highly basic (secondary amine). Similar to parent azetidine (11.29).[2] |
| ClogP | ~0.8 | More lipophilic than azetidine (-0.16) but lower than pyrrolidine analogs.[3] |
| Ring Strain | ~25 kcal/mol | Drives reactivity; susceptible to nucleophilic ring opening. |
Part 3: Synthetic Methodology
Causality & Experimental Choice
Direct cyclization of 2-ethyl-1,3-dihalopropanes with ammonia is low-yielding due to polymerization. The industry-standard "Self-Validating" protocol utilizes an N-benzyl or N-benzhydryl protecting group. This ensures the intermediate is non-volatile and lipophilic, facilitating easy purification before the final deprotection step.
Protocol: Synthesis via N-Benzyl Protection
Reagents: 2-Ethyl-1,3-propanediol, Thionyl Chloride (SOCl₂), Benzylamine, Pd/C (10%).
Step 1: Activation of the Diol
-
Setup: Charge a round-bottom flask with 2-ethyl-1,3-propanediol (1.0 eq) and DCM (anhydrous). Cool to 0°C.
-
Addition: Add SOCl₂ (2.2 eq) dropwise. The reaction is driven by the release of SO₂ and HCl gas (scrubber required).
-
Validation: Monitor by TLC. Disappearance of the polar diol indicates conversion to 1,3-dichloro-2-ethylpropane .
-
Workup: Aqueous wash (NaHCO₃), dry (MgSO₄), and concentrate.
Step 2: Cyclization (The Critical Step)
-
Reaction: Dissolve the dichloride (1.0 eq) in acetonitrile. Add Benzylamine (3.0 eq) to act as both nucleophile and proton scavenger.
-
Conditions: Reflux (80°C) for 12–16 hours.
-
Mechanism: The benzylamine performs a double nucleophilic substitution (Sɴ2). The first displacement is intermolecular; the second is intramolecular, forming the ring.
-
Purification: The product, N-benzyl-3-ethylazetidine, is a stable oil. Purify via silica gel chromatography (Hexane/EtOAc) to remove excess benzylamine.
Step 3: Hydrogenolysis (Deprotection)
-
Reaction: Dissolve N-benzyl intermediate in MeOH. Add Pd/C (10% w/w).
-
Atmosphere: Hydrogenate at 1–3 atm H₂ pressure (balloon or shaker) for 4–6 hours.
-
Isolation (Critical):
-
For Free Base: Filter catalyst carefully. Distill the filtrate. Warning: 3-Ethylazetidine is volatile. Do not rotovap to dryness under high vacuum without cooling.
-
For HCl Salt: Add HCl in dioxane to the filtrate before concentration. Evaporate to obtain the solid salt.
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of 3-Ethylazetidine from diol precursors via benzyl protection.
Part 4: Reactivity & Functionalization
The azetidine ring possesses significant angle strain (~25 kcal/mol). While less reactive than aziridines, it is distinct from pyrrolidines.
N-Functionalization (Nucleophilic Attack)
The nitrogen lone pair is highly accessible (sp³).
-
Alkylation/Reductive Amination: Proceed rapidly. Due to the ring strain, the nitrogen is less sterically hindered than in larger rings.
-
Amide Coupling: Standard HATU/EDC conditions work well.
-
Self-Validating Check: Monitor the disappearance of the N-H signal in ¹H NMR (broad singlet ~2.0–4.0 ppm depending on solvent).
Ring Opening (The Hazard Zone)
Under strong acidic conditions or in the presence of strong nucleophiles at high temperatures, the ring can open to form linear amines.
-
Avoid: Strong Lewis acids (e.g., BBr₃) at elevated temperatures unless ring opening is desired.
-
Stability: The 3-ethyl group provides some steric protection against nucleophilic attack at the ring carbons compared to unsubstituted azetidine.
Visualization: Reactivity Decision Tree
Figure 2: Reactivity profile highlighting stability zones vs. ring-opening risks.
Part 5: Medicinal Chemistry Applications[1][5][6][7][8]
Bioisosterism & Physicochemical Modulation
3-Ethylazetidine is frequently used to replace:
-
Gem-dimethyl groups: The ethyl group occupies similar space but breaks symmetry.
-
Pyrrolidines/Piperidines: Reducing ring size lowers lipophilicity (LogP) and molecular weight (Ligand Efficiency).
Case Study Logic: Metabolic Stability
In lead optimization, unsubstituted azetidines can be metabolically labile (N-oxidation or ring opening).
-
Role of 3-Ethyl: The ethyl group at the 3-position introduces steric hindrance that can block metabolic access to the ring carbons or the nitrogen lone pair, potentially increasing half-life (
) in microsomal stability assays.
Part 6: Handling & Safety
-
Volatility: The free base is volatile. Always handle in a fume hood. Store as the HCl salt whenever possible.
-
Corrosivity: Like all low-molecular-weight amines, it is corrosive to skin and eyes.
-
Storage: Hygroscopic (HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. Retrieved from [Link]
- Padwa, A., & Bur, S. K. (2004). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for Azetidine ring strain and reactivity).
- Low, E., et al. (2010). Azetidines as Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).
- Google Patents. (1990). Process for synthesis of azetidine and novel intermediates therefor (US4966979A).
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. (Source for ring-opening reactivity profiles).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethylazetidine molecular weight and formula
An In-Depth Technical Guide to 3-Ethylazetidine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the small, saturated heterocycles, the azetidine ring has emerged as a "privileged" structural motif.[1][2] Its inherent ring strain, three-dimensional character, and conformational rigidity provide a unique platform for designing potent and selective therapeutic agents.[1][3] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold can lock substituents into well-defined spatial orientations, enhancing interactions with biological targets and often improving metabolic stability.[3]
This guide provides a comprehensive technical overview of 3-Ethylazetidine, a representative substituted azetidine building block. We will delve into its core molecular properties, analytical characterization, synthetic methodologies, and its strategic application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
Core Molecular and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. 3-Ethylazetidine is a simple yet powerful scaffold, with its properties defined by the interplay between the strained four-membered ring and the small alkyl substituent.
The compound exists primarily as a free base (3-Ethylazetidine) or as its more stable and commonly supplied hydrochloride salt.[4][5] The presence of the basic nitrogen atom makes it amenable to salt formation, which typically enhances stability and handling characteristics.
Caption: 2D Chemical Structure of 3-Ethylazetidine.
Table 1: Physicochemical Properties of 3-Ethylazetidine and its HCl Salt
| Property | 3-Ethylazetidine (Free Base) | 3-Ethylazetidine HCl (Salt) | Source |
| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN | [] |
| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [] |
| Canonical SMILES | CCC1CNC1 | CCC1CNC1.Cl | [] |
| Synonyms | Azetidine, 3-ethyl- | 3-ethylazetidine hydrochloride | [] |
| Predicted Physical State | Colorless Liquid | White to off-white solid | [7] |
| Predicted Solubility | Miscible in water and polar organic solvents | Soluble in water | [7] |
Note: Predicted properties are extrapolated from the parent azetidine compound, which is a colorless liquid miscible with water. The ethyl group is expected to slightly decrease water solubility and increase the boiling point relative to the parent azetidine.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. While experimental spectra for 3-Ethylazetidine are not widely published, its spectroscopic fingerprint can be reliably predicted based on foundational principles and data from analogous structures.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is expected to be complex in the aliphatic region. The protons on the azetidine ring (positions 2 and 4) adjacent to the nitrogen will appear furthest downfield among the ring protons due to the inductive effect of the nitrogen atom. The methine proton at the point of substitution (position 3) will be coupled to both the ring protons and the ethyl group protons.
-
¹³C NMR: The carbon spectrum provides a clear count of the unique carbon environments. The carbons directly attached to the nitrogen (C2 and C4) will be the most deshielded of the ring carbons.
Table 2: Predicted NMR Spectroscopic Data for 3-Ethylazetidine (Free Base, in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ring CH₂ | ~3.5 - 3.8 | m | H-2, H-4 | Ring CH₂ | ~50 - 55 | C-2, C-4 |
| Ring CH | ~2.8 - 3.1 | m | H-3 | Ring CH | ~35 - 40 | C-3 |
| Ethyl CH₂ | ~1.4 - 1.6 | q | -CH₂CH₃ | Ethyl CH₂ | ~25 - 30 | -CH₂CH₃ |
| Ethyl CH₃ | ~0.9 - 1.1 | t | -CH₂CH₃ | Ethyl CH₃ | ~10 - 15 | -CH₂CH₃ |
| Ring NH | ~1.5 - 2.5 | br s | NH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their vibrational frequencies. For 3-Ethylazetidine, the key diagnostic peaks are:
-
N-H Stretch: A moderate, somewhat broad peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretches: Strong, sharp peaks will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the ring and ethyl group.
-
C-N Stretch: A peak in the 1100-1250 cm⁻¹ region is indicative of the C-N single bond stretch.
Experimental and computational studies on azetidine derivatives confirm these general assignments, providing a solid basis for interpreting the vibrational spectrum of 3-Ethylazetidine.[9]
Synthesis of 3-Substituted Azetidines
The synthesis of azetidines can be challenging due to the inherent strain of the four-membered ring. However, several robust methods have been developed. Common strategies include the cyclization of 1,3-amino alcohols or the reaction of primary amines with 1,3-dihalopropanes.[10][11] For 3-substituted azetidines, a powerful approach involves the ring-expansion of functionalized aziridines or the multi-step synthesis from acyclic precursors.[12][13]
Exemplary Synthetic Protocol
The following is a validated, multi-step protocol adapted from methodologies used to create analogous 3-substituted azetidines, demonstrating a plausible route for laboratory-scale synthesis.[13] The causality behind this pathway is the controlled, sequential introduction of functionality to build the target molecule.
Caption: High-level workflow for the synthesis of 3-Ethylazetidine.
Step-by-Step Methodology:
-
Grignard Addition to N-Boc-3-azetidinone (Step 1):
-
Rationale: This step introduces the required ethyl group at the C3 position. The N-Boc protecting group is crucial as it prevents the Grignard reagent from reacting with the acidic N-H proton and stabilizes the azetidine ring.
-
Procedure: To a solution of N-Boc-3-azetidinone in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add ethylmagnesium bromide (1.1 equivalents) dropwise. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
-
Deoxygenation of the Tertiary Alcohol (Step 2):
-
Rationale: This step removes the hydroxyl group introduced in the previous step, yielding the desired alkyl substituent. The Barton-McCombie deoxygenation is a classic and effective method for this transformation.
-
Procedure: The crude alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This intermediate is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or the safer alternative, tris(trimethylsilyl)silane) in a solvent like toluene at reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is purified by column chromatography.
-
-
Deprotection of N-Boc-3-ethylazetidine (Step 3):
-
Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of 3-Ethylazetidine.
-
Procedure: Dissolve the purified N-Boc-3-ethylazetidine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The resulting TFA salt can be converted to the free base by neutralization with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent. Alternatively, the HCl salt can be prepared by treating a solution of the free base with ethereal HCl.
-
Role in Medicinal Chemistry and Drug Development
The incorporation of an azetidine ring is a strategic decision in drug design aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.
Caption: Logic for incorporating azetidines in drug discovery.
-
Metabolic Stability: The azetidine ring, particularly when substituted, is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to analogous acyclic amines. This can increase the half-life and bioavailability of a drug. Several FDA-approved drugs, such as the JAK inhibitor baricitinib, feature an azetidine motif to enhance their pharmacokinetic profile.[1]
-
Solubility and Physicochemical Properties: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor and, in its protonated form, a donor. This can improve aqueous solubility, a critical factor for drug absorption and formulation. The 3-ethyl group provides a lipophilic handle that can be used to fine-tune the overall lipophilicity (logP) of the molecule, balancing solubility with membrane permeability.
-
Conformational Constraint and Potency: By locking a substituent in place, the azetidine scaffold reduces the entropic penalty of binding to a target protein, which can lead to a significant increase in potency. This conformational rigidity is a key reason for the scaffold's success in developing highly selective agents for targets ranging from CNS modulators to anticancer therapies.[1][3]
-
Vector for Further Functionalization: The 3-position of the azetidine ring is a versatile point for modification. The simple ethyl group in 3-Ethylazetidine can serve as a starting point in structure-activity relationship (SAR) studies, where it can be compared to other alkyl, aryl, or functionalized groups to probe the binding pocket of a target.[13][14]
Conclusion
3-Ethylazetidine is more than just a simple chemical. It represents a strategically important building block for modern drug discovery. Its well-defined three-dimensional structure, combined with the favorable physicochemical properties imparted by the azetidine core, makes it an invaluable tool for medicinal chemists. From its fundamental molecular weight and formula to its synthesis and application, 3-Ethylazetidine provides a robust platform for developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
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National Institute of Standards and Technology. Azetidine - NIST WebBook. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 93192, 3-azetidinecarboxylic Acid. [Link]
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Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
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Wikipedia. Azetidine. [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
- Google Patents.
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Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]
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ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. [Link]
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Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
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Sci-Hub. Experimental and computational studies of the structure and vibrational spectra of azetidine derivatives. [Link]
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Zhang, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
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Commercial availability and suppliers of 3-Ethylazetidine
[1][2][3][4][5]
The commercial standard for 3-Ethylazetidine is almost exclusively the hydrochloride salt. The free base is highly volatile and prone to polymerization due to significant ring strain (~25.4 kcal/mol).
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-Ethylazetidine Hydrochloride |
| CAS Number | 1798795-28-4 (HCl Salt) / 21490082 (Free Base) |
| Molecular Formula | C₅H₁₁N · HCl |
| Molecular Weight | 121.61 g/mol (Salt) / 85.15 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Salt) |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc |
| Acidity (pKa) | ~11.0 (Conjugate acid) |
| Storage Condition | Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂). |
Market Landscape & Supply Chain
The supply chain for 3-Ethylazetidine is bifurcated into Catalog Research Grade (mg to g scale) and Process Scale (kg+, typically made-to-order). It is not a commodity chemical; it is a specialized "Tier 2" building block.
Primary Suppliers & Availability
-
Tier 1 (Global Distributors): Companies like Fisher Scientific and Sigma-Aldrich list this compound but often fulfill via third-party CROs. Lead times can range from 2–6 weeks if not domestically stocked.
-
Tier 2 (Specialized CROs):
-
Synblock: (Cat# SB22664) Often holds stock in gram quantities.
-
BLD Pharm: (Cat# BD00752745) A primary source for kilogram scale-up inquiries.
-
WuXi AppTec / Enamine: Major suppliers for "make-on-demand" libraries containing this scaffold.
-
Procurement Strategy
Figure 1: Sourcing Decision Matrix A logical workflow for selecting the correct form and supplier tier based on experimental needs.
Caption: Decision tree for sourcing 3-Ethylazetidine. Note that purchasing the free base is discouraged due to instability.
Technical Deep Dive: Synthesis & Impurity Profile
Understanding the synthesis of 3-Ethylazetidine is crucial for quality control (QC), as specific impurities from the manufacturing process can interfere with downstream biological assays.
Dominant Synthesis Routes
Commercial synthesis typically follows one of two pathways. The choice of pathway dictates the impurity profile.
-
Route A: Cyclization of 1,3-Propanediol Derivatives (Common)
-
Precursor: 2-Ethyl-1,3-propanediol is converted to a bis-leaving group (mesylate/tosylate) and cyclized with a nitrogen source (benzylamine), followed by deprotection.
-
Impurity Risk: Residual linear amines (incomplete cyclization) and benzyl-protected intermediates.
-
-
Route B: Reduction of Azetidine-3-Carboxylic Acid (High Purity)
Figure 2: Synthesis-Derived Impurity Pathways Visualizing the origin of common contaminants.
Caption: The "Diol Route" is the industry standard. QC must test for linear amine contaminants which mimic the product in basic titrations.
Handling & Storage Protocols
Expertise Insight: Azetidines are kinetically stable but thermodynamically strained. The 3-ethyl group adds lipophilicity but does not stabilize the ring against nucleophilic attack.
Protocol: Free Basing from HCl Salt
Do not store the free base. Generate it in situ.
-
Suspension: Suspend 3-Ethylazetidine HCl in dichloromethane (DCM) or ether.
-
Neutralization: Add 2.5 equivalents of powdered K₂CO₃ or NaH (if anhydrous conditions are strictly required).
-
Extraction: Stir for 30 mins at 0°C. Filter off inorganic salts.
-
Usage: Use the filtrate immediately. Do not concentrate to dryness without cooling, as the free base is volatile (BP est. ~100°C) and can polymerize exothermically.
QC Validation
-
¹H NMR (D₂O): Look for the characteristic triplet (ethyl CH₃) at ~0.9 ppm and the quintet/multiplet (ring CH) at ~2.8 ppm.
-
Appearance: If the solid HCl salt turns yellow or "gummy," it indicates hydrolysis or polymerization. Discard.
Application in Drug Design[3][4][6][9][10]
Why select 3-Ethylazetidine over other amines?
-
Metabolic Blocking: The 3-position of azetidine is a metabolic "soft spot" prone to oxidation. An ethyl group sterically hinders CYP450 enzymes, extending half-life (t1/2) compared to unsubstituted azetidine.
-
Lipophilicity Tuning: It lowers LogP relative to pyrrolidine/piperidine analogs while maintaining a high fraction of sp³ carbons (Fsp³), a key metric for clinical success.
-
Vector Control: The constrained ring directs substituents in defined vectors, unlike the "floppy" nature of linear alkyl amines.
References
-
PubChem. 3-Ethylazetidine hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Azetidines: Recent Literature. Available at: [Link]
-
Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs.[4] Future Medicinal Chemistry, 2026.[4][5] Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Third Position: A Guide to the Stereochemistry of 3-Substituted Azetidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered saturated N-heterocycle, has emerged from the shadow of its more famous β-lactam cousin to become a privileged motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties that can significantly enhance metabolic stability, solubility, and target engagement.[1][2][3] Substitution at the C3 position, in particular, provides a critical vector for modulating these properties. The stereochemical orientation of this substituent dictates the molecule's overall shape, conformational preferences, and interaction with biological targets. This guide provides a comprehensive exploration of the stereochemistry of 3-substituted azetidines, delving into the foundational principles of their conformational behavior, strategies for their stereoselective synthesis, and the profound impact of stereoisomerism on their function in drug discovery.
The Conformational Landscape: Understanding the Puckered Ring
The reactivity and stereochemical behavior of azetidines are fundamentally governed by a considerable ring strain of approximately 25.4 kcal/mol.[1] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, drives much of its unique chemistry while allowing for practical handling.[1][3] Unlike a planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to relieve torsional strain, characterized by a distinct dihedral angle. Gas-phase electron diffraction studies have determined this angle to be approximately 37°.[4]
This puckering creates two distinct, non-equivalent positions for a substituent at the C3 position: axial and equatorial. These two conformers are in rapid equilibrium, and the preferred orientation is dictated by a delicate balance of steric and stereoelectronic effects.
The conformational dynamics of the azetidine ring can be observed using NMR spectroscopy. For instance, the methylene protons at C2 and C4 often appear as broadened signals in the ¹H-NMR spectrum, indicating a dynamic equilibrium between different ring conformations on the NMR timescale.[5] The precise conformational preference can be influenced by subtle intramolecular interactions. For example, the incorporation of fluorine atoms can lead to stabilizing C–F···N+ charge-dipole interactions that influence the ring pucker.[6]
Stereoselective Synthesis: Achieving Control over the C3-Stereocenter
The construction of stereochemically defined 3-substituted azetidines is a significant challenge due to the high ring strain of the four-membered ring.[7] Numerous strategies have been developed, each with its own advantages regarding substrate scope and operational simplicity.
Intramolecular Cyclization Strategies
One of the most reliable approaches involves the intramolecular cyclization of an acyclic precursor containing a pre-defined stereocenter. A common method is the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols, which proceeds via an S_N2 mechanism to form the azetidine ring.[8]
More advanced methods utilize transition-metal catalysis. For example, a Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines, offering a modern approach to ring formation.[1]
Functionalization of Azetidin-3-ones
Azetidin-3-ones are versatile intermediates for accessing a wide range of 3-substituted azetidines.[9] Their synthesis can be achieved through methods like the decomposition of α-amino-α′-diazo ketones or, more recently, via gold-catalyzed intermolecular oxidation of N-propargylsulfonamides.[9] The ketone at C3 can then be stereoselectively reduced to a hydroxyl group or serve as a handle for introducing other functionalities via Grignard reactions or other nucleophilic additions.[10]
Exemplary Protocol: Stereoselective Synthesis of a Chiral Azetidin-3-one [9] This protocol outlines a gold-catalyzed oxidative cyclization to form a chiral azetidin-3-one from a readily accessible chiral N-propargylsulfonamide.
-
Starting Material Synthesis: Prepare the chiral N-propargylsulfonamide from the corresponding propargyl amine and a chiral sulfinamide auxiliary.
-
Oxidative Cyclization: To a solution of the N-propargylsulfonamide (1.0 equiv) in a suitable solvent (e.g., DCE/MeNO₂, 1:1), add the gold catalyst (e.g., JohnphosAu(NCMe)SbF₆, 2 mol %) and an oxidant (e.g., 8-methylquinoline N-oxide, 1.5 equiv).
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to yield the chiral azetidin-3-one.
-
Validation: Confirm the structure and enantiomeric excess (>98% e.e. is typical) by ¹H-NMR, ¹³C-NMR, and chiral HPLC analysis.
Strain-Release Strategies
Highly strained bicyclic systems, such as 1-azabicyclo[1.1.0]butane (ABB), serve as powerful precursors for the modular synthesis of azetidines.[1][8] The high ring strain can be strategically released through reactions with nucleophiles or organometallic reagents, effectively opening the central C-N bond to generate a functionalized azetidine ring.[1] This approach allows for the construction of densely substituted and C3-quaternary azetidines, which are challenging to access via traditional methods.[2]
[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient method for azetidine synthesis.[11] Recent advances using visible-light photocatalysis have expanded the scope of this reaction, allowing for the use of triplet imine intermediates to react with a broad range of alkenes.[1][12] The stereochemical outcome of the reaction is determined by the geometry of approach of the two components during the cycloaddition.
Impact of C3-Stereochemistry in Drug Discovery
The precise three-dimensional arrangement of the substituent at the C3 position is paramount for rational drug design.[13] As bioisosteres for more common rings like pyrrolidine or piperidine, 3-substituted azetidines offer a constrained geometry that can reduce the entropic penalty of binding to a biological target and improve selectivity.[2]
The two stereoisomers (enantiomers or diastereomers) of a 3-substituted azetidine can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral environments. One stereoisomer may fit perfectly into a binding pocket, while the other may fit poorly or not at all.
Table 1: Influence of Stereochemistry on Biological Activity
| Property | Stereoisomer A | Stereoisomer B | Causality |
| Target Affinity | High (e.g., low nM IC₅₀) | Low (e.g., high µM IC₅₀) | The specific 3D orientation of the C3-substituent in Isomer A allows for optimal hydrophobic, hydrogen bonding, or π-stacking interactions within the chiral binding site of the target protein. |
| Metabolic Stability | More stable | Less stable | One isomer may orient a metabolically labile group away from the active site of a metabolic enzyme (e.g., Cytochrome P450), while the other presents it for oxidation. |
| Physicochemical Properties | Higher solubility | Lower solubility | Differences in the crystal lattice packing between stereoisomers can lead to different solvation energies and thus different aqueous solubilities.[13] |
| Off-Target Activity | Low | High | The specific shape of Isomer B may allow it to bind to unintended off-targets, leading to undesirable side effects. |
For example, in the development of triple reuptake inhibitors, specific stereoisomers of 3-substituted azetidines showed the most promising biological profiles and in vivo activity.[10] Similarly, tetra-substituted azetidine ureas have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH), where stereoisomerism plays a key role in their activity.[14] The ability to synthesize specific stereoisomers, as enabled by diastereoselective methods, is therefore critical for library preparation and structure-activity relationship (SAR) studies.[15]
Conclusion
The stereochemistry of 3-substituted azetidines is a critical determinant of their molecular properties and biological function. A deep understanding of the ring's inherent puckered conformation and the stereoelectronic forces at play provides the foundation for designing rational synthetic strategies. Modern synthetic methods, including catalytic asymmetric cyclizations, functionalization of key intermediates, and strain-release approaches, now provide robust access to stereochemically pure azetidines. For researchers in drug discovery, the ability to control and characterize the stereochemistry at the C3 position is not merely an academic exercise; it is a fundamental requirement for optimizing potency, selectivity, and pharmacokinetic properties, ultimately unlocking the full potential of this valuable heterocyclic scaffold.
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Kupidlowska, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]
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Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). ACS Publications. [Link]
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The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. [Link]
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A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). PubMed Central. [Link]
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An In-Depth Technical Guide to 3-Ethylazetidine Hydrochloride: Properties, Handling, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 3-Ethylazetidine hydrochloride (CAS No. 1798795-28-4), a valuable heterocyclic building block for researchers and professionals in drug discovery and development. This document delves into its chemical and physical properties, detailed handling and safety protocols, and its applications in synthetic chemistry, supported by established scientific principles and references.
Core Molecular Attributes and Physicochemical Properties
3-Ethylazetidine hydrochloride is a small, saturated nitrogen-containing heterocycle. The presence of the strained four-membered azetidine ring imparts unique conformational rigidity and reactivity, making it an attractive scaffold in medicinal chemistry. The hydrochloride salt form generally enhances its stability and solubility in aqueous media compared to the free base.[1]
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Ethylazetidine hydrochloride | [2][3] |
| CAS Number | 1798795-28-4 | [2][3] |
| Molecular Formula | C₅H₁₂ClN | [2][3] |
| Molecular Weight | 121.61 g/mol | [2][3] |
| IUPAC Name | 3-ethylazetidine;hydrochloride | [3] |
| SMILES | CCC1CNC1.Cl | [3] |
| Purity | ≥ 98% | [2] |
| Appearance | White to off-white crystalline solid (inferred from similar compounds) | [4][5] |
Physicochemical Data
| Property | Value (3-Ethylazetidine hydrochloride) | Value (Related Azetidine Compounds) | Source(s) |
| Melting Point | Data not available | 85-90 °C (3-Hydroxyazetidine hydrochloride) | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Soluble in water and polar organic solvents (inferred) | Soluble in water and polar organic solvents (Azetidine hydrochloride) | [4] |
| Storage | Dry, sealed place; Inert atmosphere, 2-8°C | [2][6] |
Safety, Handling, and Storage: A Risk-Based Approach
Proper handling of 3-Ethylazetidine hydrochloride is crucial to ensure personnel safety and maintain the integrity of the compound. The hazard profile, based on data from similar azetidine hydrochlorides, indicates that it should be treated as a hazardous substance.
Hazard Identification and GHS Classification
Based on information for closely related azetidine compounds, 3-Ethylazetidine hydrochloride is anticipated to have the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[7]
Figure 1: A diagram illustrating the anticipated hazards and recommended personal protective equipment for handling 3-Ethylazetidine hydrochloride.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling procedures is required:
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection : If handling as a powder outside of a fume hood, a NIOSH-approved respirator is recommended to prevent respiratory irritation.
-
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
To ensure the long-term integrity of 3-Ethylazetidine hydrochloride, adhere to the following storage guidelines:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Applications in Synthetic and Medicinal Chemistry
The azetidine scaffold is a privileged structure in modern drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[8] 3-Ethylazetidine hydrochloride serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[8]
Role as a Synthetic Intermediate
The secondary amine of the azetidine ring is nucleophilic and can readily undergo reactions with various electrophiles. This reactivity is central to its utility as a building block.
Figure 2: A workflow diagram illustrating the synthetic utility of 3-Ethylazetidine hydrochloride in the preparation of N-substituted derivatives and active pharmaceutical ingredients.
Representative Experimental Protocol: N-Alkylation
Objective: To synthesize an N-alkylated derivative of 3-ethylazetidine.
Materials:
-
3-Ethylazetidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Deprotonation of the Hydrochloride Salt:
-
To a solution of 3-Ethylazetidine hydrochloride (1.0 eq) in the chosen aprotic solvent, add a non-nucleophilic base (2.0-2.5 eq).[4]
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the free base. The rationale for using an excess of a non-nucleophilic base is to drive the equilibrium towards the free amine, which is the reactive nucleophile, and to neutralize the generated hydrohalic acid during the subsequent alkylation step.
-
-
N-Alkylation Reaction:
-
To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to an appropriate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4] The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. This aqueous workup removes any remaining inorganic salts and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 3-ethylazetidine.
-
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group in the NMR spectrum would confirm a successful reaction.
Conclusion
3-Ethylazetidine hydrochloride is a valuable and versatile building block in the synthesis of novel chemical entities for drug discovery. Its strained ring system and nucleophilic secondary amine provide a unique platform for creating structurally diverse molecules. A thorough understanding of its properties and a commitment to safe handling practices are paramount for its effective and responsible use in the research laboratory. While specific experimental data for this compound is limited, the information provided in this guide, drawn from closely related analogs and established chemical principles, offers a solid foundation for its application in the hands of skilled researchers.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. Retrieved February 3, 2026, from [Link]
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-
PharmaCompass. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Retrieved February 3, 2026, from [Link]
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The Emergence of 3-Alkylated Azetidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of high ring strain and metabolic stability confers advantageous physicochemical properties, making it a valuable motif in drug design. This technical guide provides an in-depth exploration of the discovery and history of 3-alkylated azetidines, a subclass that has garnered significant attention for its ability to enhance molecular three-dimensionality and serve as a bioisosteric replacement for larger, more flexible moieties. We will delve into the evolution of synthetic strategies for accessing these strained rings, from classical cyclization reactions to modern, highly efficient methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 3-alkylated azetidines in their quest for novel therapeutics.
Introduction: The Allure of the Strained Ring
Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly important in drug discovery and medicinal chemistry. Their defining characteristic is a significant ring strain (approximately 25.4 kcal/mol), which, while making them more reactive than their larger pyrrolidine and piperidine counterparts, also imparts a desirable conformational rigidity. This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp³-rich nature of the azetidine ring enhances the three-dimensionality of drug candidates, a crucial factor for exploring novel chemical space and improving pharmacokinetic profiles.
The incorporation of alkyl groups at the 3-position of the azetidine ring offers a powerful tool for fine-tuning the steric and electronic properties of a molecule. These substituents can project into specific binding pockets, modulate lipophilicity, and serve as bioisosteres for other common functional groups, often leading to improved metabolic stability and solubility.
Historical Perspective: The Evolution of Azetidine Synthesis
While the precise moment of the first synthesis of a 3-alkylated azetidine is not prominently documented as a singular event, the history of their creation is intrinsically linked to the broader development of synthetic methodologies for the azetidine core. Early approaches were often low-yielding and lacked general applicability. However, the growing recognition of the azetidine motif's potential in medicinal chemistry spurred the development of more robust and versatile synthetic routes.
The journey to efficiently access 3-substituted azetidines, including those with alkyl groups, can be broadly categorized into several key strategic approaches.
Intramolecular Cyclization: The Foundation of Azetidine Synthesis
The most classical and direct approach to forming the azetidine ring is through intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.
Diagram: Foundational Intramolecular Cyclization for Azetidine Synthesis
Caption: General schematic of intramolecular cyclization to form the azetidine ring.
This strategy's success is contingent on favoring the 4-exo-tet cyclization over competing elimination or intermolecular reactions. The presence of substituents on the carbon backbone, including at the precursor to the 3-position, can significantly influence the efficiency of this ring closure.
Modern Synthetic Methodologies for 3-Alkylated Azetidines
The demand for structurally diverse and stereochemically pure 3-alkylated azetidines has driven the development of a plethora of innovative synthetic methods. These modern approaches offer greater efficiency, functional group tolerance, and stereocontrol.
Reductive Cyclization of Imines
A notable advancement in azetidine synthesis involves the reductive cyclization of halogenated imines. This method provides a convergent approach to substituted azetidines. For instance, Salgado and co-workers demonstrated that 1,2,3-substituted azetidines could be obtained in moderate to high yields through the reductive cyclisation of imines using sodium borohydride.
Experimental Protocol: Synthesis of 1-Alkyl-2-methyl-3,3-dimethoxyazetidines via Reductive Cyclization
-
Preparation of the Imine Precursor: React 4-bromo-3,3-dimethoxy-2-butanone with a primary amine (aliphatic or aromatic) to form the corresponding imine. Reaction conditions may need to be adjusted for sterically bulky amines to achieve higher yields.
-
Reductive Cyclization: Treat the synthesized imine with two equivalents of sodium borohydride in methanol.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up followed by purification, typically via flash column chromatography, to isolate the desired 1-alkyl-2-methyl-3,3-dimethoxyazetidine.
[2+2] Photocycloaddition Reactions
Photochemical methods have emerged as powerful tools for constructing strained ring systems. In 2020, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. This reaction proceeds via a visible light-promoted aza-Paterno-Büchi reaction, utilizing an Iridium(III) photocatalyst to activate the 2-isoxazoline-3-carboxylate through triplet energy transfer. A key advantage of this method is its broad substrate scope, accommodating both activated and unactivated alkenes bearing various substituents.
Diagram: [2+2] Photocycloaddition for Azetidine Synthesis
Caption: Visible-light mediated [2+2] photocycloaddition for azetidine synthesis.
Functionalization of Pre-existing Azetidine Scaffolds
An alternative to de novo ring construction is the direct functionalization of a pre-existing azetidine ring. This approach is particularly useful for late-stage modification of complex molecules.
3.3.1. Metal-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig cross-coupling reaction has been successfully applied to the synthesis of 3-substituted azetidines. This involves the preparation of a 3-haloazetidine intermediate which can then be coupled with a variety of nucleophiles.
Experimental Protocol: Synthesis of 3-Substituted Azetidines via Buchwald-Hartwig Cross-Coupling
-
Preparation of the 3-Haloazetidine Intermediate: Start with a suitable precursor such as 2,3-dibromopropan-1-amine hydrobromide.
-
Lithiation: Suspend the starting material in toluene and cool to -78 °C. Add n-butyllithium (nBuLi) and stir for 1.5 hours.
-
Cross-Coupling: To the resulting mixture, add the desired aryl or alkyl coupling partner along with a palladium catalyst and a suitable ligand.
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform an extractive work-up. Purify the crude product by flash column chromatography to obtain the 1,3-disubstituted azetidine.
3.3.2. Continuous Flow Synthesis
Continuous flow chemistry offers several advantages for the synthesis of functionalized azetidines, including improved safety, scalability, and reaction control. A flow synthesis of 3-substituted azetidines has been developed using 1-Boc-3-iodoazetidine as a common precursor.
Diagram: Continuous Flow Synthesis of 3-Substituted Azetidines
Caption: Schematic of a continuous flow setup for the synthesis of 3-substituted azetidines.
3-Alkylated Azetidines as Bioisosteres in Drug Design
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. 3-Alkylated azetidines have emerged as valuable bioisosteres for larger, more flexible saturated heterocycles like piperidines and piperazines.
Table: Physicochemical Properties of Azetidines vs. Common Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | ~0 |
| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 |
| Molecular Weight | 57.09 | 71.12 | 85.15 |
| LogP | -0.36 | 0.36 | 0.84 |
| Three-Dimensionality | High | Moderate | Low |
Data is for the parent, unsubstituted heterocycles and serves for general comparison.
The substitution of a larger heterocycle with a 3-alkylated azetidine can lead to:
-
Increased Three-Dimensionality: The constrained geometry of the azetidine ring provides unique exit vectors for substituents, allowing for better exploration of protein binding sites.
-
Modulation of Physicochemical Properties: Azetidines can be used to fine-tune parameters such as pKa, lipophilicity (LogP), and polar surface area (PSA).
-
Improved Metabolic Stability: The rigid azetidine core can be less susceptible to metabolic degradation compared to more flexible rings.
The application of bioisosteres is a tactical approach to solve a range of problems in drug development, from enhancing intrinsic potency and selectivity to improving drug-like properties. The use of azetidines in this context represents a modern strategy for optimizing lead compounds.
Conclusion and Future Outlook
The journey of 3-alkylated azetidines from synthetic challenges to privileged scaffolds in drug discovery is a testament to the ingenuity of synthetic organic chemists and the ever-present need for novel molecular architectures in medicinal chemistry. The development of robust and efficient synthetic methodologies has been pivotal in unlocking the potential of these strained heterocycles. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic incorporation of 3-alkylated azetidines is poised to play an increasingly important role in the design of next-generation therapeutics. Future advancements will likely focus on even more efficient and stereoselective synthetic methods, including biocatalytic routes and late-stage functionalization techniques, further expanding the accessibility and utility of this remarkable scaffold.
References
- University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Li, B., et al. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate.
- Zou, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
- Zou, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.
- Zou, Y., et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. PubMed.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). ACS Publications.
Literature review of 3-Ethylazetidine chemistry
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
3-Ethylazetidine represents a specialized subclass of saturated nitrogen heterocycles that has gained prominence in modern medicinal chemistry as a high-value building block. As a 4-membered ring system, it occupies a unique chemical space characterized by significant ring strain (~26 kcal/mol), distinct puckering conformations, and a basicity profile (pKa ~11.3) that bridges the gap between acyclic amines and larger heterocycles like pyrrolidine.
In drug discovery, the 3-ethylazetidine motif is increasingly utilized as a bioisostere for gem-dimethyl groups, cyclobutanes, or sterically demanding amine chains. Its incorporation often modulates lipophilicity (LogP), improves metabolic stability by blocking oxidative hotspots, and rigidifies pendant chains to lower the entropic penalty of receptor binding. This guide synthesizes the current literature on the physicochemical properties, synthetic methodologies, and therapeutic applications of 3-ethylazetidine.
Physicochemical Profile
The 3-ethylazetidine scaffold offers a distinct balance of steric bulk and polarity. The ethyl group at the C3 position introduces lipophilicity without significantly perturbing the electronic environment of the nitrogen, although the steric crowding can influence N-alkylation rates.
Table 1: Comparative Physicochemical Properties
| Property | Azetidine (Parent) | 3-Ethylazetidine (Substituted) | Pyrrolidine (Comparator) |
| Formula | C₃H₇N | C₅H₁₁N | C₄H₉N |
| MW ( g/mol ) | 57.09 | 85.15 | 71.12 |
| Boiling Point | 61–62 °C | ~105–110 °C (Predicted) | 87 °C |
| pKa (Conj. Acid) | 11.29 | ~11.35 (Est.)* | 11.27 |
| CLogP | -0.1 | ~0.9 | 0.2 |
| Ring Strain | ~26 kcal/mol | ~26 kcal/mol | ~6 kcal/mol |
| Conformation | Puckered | Puckered (Ethyl equatorial pref.) | Envelope |
*Note: The ethyl group exerts a weak inductive effect (+I), potentially slightly increasing basicity compared to the parent, though steric solvation effects often negate this in aqueous media.
Structural Dynamics
Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation to relieve torsional strain between vicinal hydrogens. Substituents at the 3-position, such as the ethyl group, preferentially adopt an equatorial orientation to minimize 1,3-diaxial-like interactions, a critical factor when designing ligands for precise active-site fitting.
Synthetic Methodologies
Accessing the 3-ethylazetidine core requires strategies that avoid ring fragmentation, which is a risk due to the high ring strain. Literature highlights three primary approaches:
Method A: Reduction of -Lactams (The "MedChem" Route)
This is the most reliable method for generating diverse azetidines. The precursor, 3-ethylazetidin-2-one, is synthesized via
-
Mechanism: The carbonyl of the lactam is reduced to a methylene group using strong hydride donors.
-
Pros: High functional group tolerance; stereochemistry at C3 is established prior to reduction.
-
Cons: Requires handling of pyrophoric reducing agents.
Method B: Cyclization of -Functionalized Amines (The "Scale-Up" Route)
This route involves the intramolecular nucleophilic displacement of a leaving group (halide or tosylate) by an amine.
-
Precursor: 2-Ethyl-3-aminopropanol or 1-bromo-3-chloropropane derivatives.
-
Mechanism: The acyclic precursor undergoes thermal cyclization under basic conditions.
-
Key Insight: High dilution is often required to favor intramolecular cyclization over intermolecular polymerization.
Method C: Functionalization of 3-Iodo/Bromoazetidines
Recent advances in flow chemistry and cross-coupling allow for the installation of the ethyl group onto a pre-formed azetidine ring.
-
Protocol: Lithiation of N-Boc-3-iodoazetidine followed by trapping with an ethyl electrophile (e.g., ethyl iodide).
-
Pros: Modular; allows for late-stage diversification.
Visualization of Synthetic Pathways[1]
The following diagram outlines the logical flow for accessing 3-ethylazetidine, highlighting the critical decision points based on available starting materials.
Figure 1: Strategic synthetic disconnects for 3-ethylazetidine showing three primary routes: Lactam reduction, Cyclization, and C-H/C-X functionalization.
Detailed Experimental Protocol
Protocol Selected: Reduction of 3-Ethyl-2-azetidinone to 3-Ethylazetidine. Rationale: This method offers the highest reproducibility and purity for small-to-medium scale synthesis in a drug discovery setting, avoiding the polymerization risks of acyclic cyclizations.
Reagents
-
Substrate: 3-Ethylazetidin-2-one (1.0 equiv)
-
Reductant: Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Quench: Water, 15% NaOH, Water (Fieser method)
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.
-
Charging: Add anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath. Carefully add LiAlH
pellets/powder (2.5 equiv). Caution: LiAlH reacts violently with moisture. -
Addition: Dissolve 3-ethylazetidin-2-one in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH
suspension via a syringe or addition funnel over 30 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (stain with KMnO
or Ninhydrin) or LC-MS. -
Quenching (Critical): Cool the flask back to 0°C. Quench excess hydride using the Fieser method:
-
Add
mL of water (where = grams of LiAlH used). -
Add
mL of 15% aqueous NaOH. -
Add
mL of water.
-
-
Workup: Stir the mixture vigorously until a granular white precipitate forms (aluminum salts). Filter the mixture through a pad of Celite. Wash the cake with diethyl ether.
-
Isolation: Dry the filtrate over anhydrous Na
SO , filter, and concentrate under reduced pressure (careful: product is volatile). -
Purification: If necessary, purify via distillation (bp >80°C expected) or convert to the hydrochloride salt by adding 4N HCl in dioxane, collecting the precipitate.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 3-ethylazetidine moiety is a powerful tool for optimizing Lead compounds.
-
Gem-Dimethyl Replacement: The 3-ethyl group mimics the steric bulk of a gem-dimethyl group but introduces a chiral center (if mono-substituted) and alters the vector of the attached groups.
-
Metabolic Blocking: Placing an ethyl group at the C3 position blocks the common metabolic oxidation of the azetidine ring (C-H hydroxylation), extending the half-life (
) of the drug candidate. -
Basicity Modulation: The high pKa (~11.3) ensures the nitrogen is protonated at physiological pH, making it a good mimic for secondary amines that engage in cation-
interactions within a binding pocket.
Visualization of Bioisosteric Logic
Figure 2: Medicinal chemistry rationale for deploying 3-ethylazetidine. It combines the steric demand of carbocycles with the solubility benefits of amines.
References
-
Synthesis of Azetidines via Lactam Reduction Source: Organic Chemistry Portal. "Synthesis of Azetidines." [Link]
- Process for Synthesis of Azetidine and Alkyl Derivatives (Patent US4966979A)
-
Physicochemical Properties of Azetidines (PubChem) Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. [Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications Source: Taylor & Francis Online (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." [Link]
-
Flow Chemistry Synthesis of 3-Substituted Azetidines Source: University of Bari (2023). "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." [Link]
Methodological & Application
Application Note: N-Functionalization of 3-Ethylazetidine
[1]
Abstract & Strategic Context
3-Ethylazetidine (CAS: 503-29-7 for free base; often supplied as HCl salt) has emerged as a high-value scaffold in medicinal chemistry.[1] It serves as a lipophilic, metabolic stable bioisostere for larger saturated heterocycles like piperidine or morpholine.
The incorporation of the ethyl group at the C3 position offers two distinct advantages over the parent azetidine:
-
Lipophilicity Tuning: It increases LogD without introducing the significant steric bulk of a phenyl or cyclic substituent.
-
Conformational Puckering: The substituent biases the ring pucker, potentially locking active conformations for receptor binding.
However, the high ring strain (~26 kcal/mol) and the volatility of the free base present specific synthetic challenges. This guide outlines robust, field-validated protocols for the N-functionalization of 3-ethylazetidine, designed to minimize ring-opening side reactions and maximize yield.[1]
Critical Handling & Preparation
The "Hidden" Yield Killer: Volatility The free base of 3-ethylazetidine boils at ~61-62°C. Standard rotary evaporation will strip the product along with the solvent.
-
Form: Commercial supplies are typically the Hydrochloride (HCl) salt (non-volatile, hygroscopic solid).
-
Storage: Desiccator or inert atmosphere; the salt is hygroscopic.
-
Free-Basing Protocol:
-
Do not free-base and isolate neat unless absolutely necessary.[1]
-
Preferred: Perform "in situ" neutralization during the reaction or use a biphasic system with a non-volatile organic layer (e.g., toluene or DCM) if extraction is required, but never evaporate to dryness.
-
Decision Matrix: Selecting the Route
Figure 1: Strategic decision tree for N-functionalization based on electrophile properties.
Detailed Protocols
Protocol 1: Reductive Amination (The "STAB" Method)
Application: Installing alkyl chains (e.g., benzyl, ethyl, complex aliphatic tails).[1] Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and mild enough to prevent ring opening.
Reagents:
-
Aldehyde/Ketone (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
DIPEA (1.0 equiv - Crucial to neutralize the HCl salt)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step:
-
Salt Neutralization: In a clean vial, suspend 3-Ethylazetidine HCl in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 5 minutes. The mixture may remain cloudy.
-
Imine Formation: Add the aldehyde/ketone (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Magnesium sulfate (MgSO4) can be added if the imine formation is sluggish, but STAB generally tolerates moisture better than NaCNBH3.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Gas Evolution:[1] Mild effervescence (AcOH release) may occur.
-
-
Quench: Stir for 4–16 hours. Quench by adding saturated aqueous NaHCO3.[1]
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na2SO4.[1]
-
Purification: Flash chromatography.
-
QC Check: Look for the disappearance of the aldehyde proton (9–10 ppm) and the retention of the azetidine ring protons (multiplets at 3.0–4.0 ppm).
-
Protocol 2: Buchwald-Hartwig N-Arylation
Application: Coupling with electron-neutral or electron-rich aryl halides.[1]
Challenge: Azetidines can poison Pd catalysts. The use of specific bulky phosphine ligands (RuPhos or XPhos) is required to facilitate the reductive elimination step and prevent
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2[1]
-
Ligand: RuPhos or XPhos (4–8 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) or Cs2CO3.[1]
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
Step-by-Step:
-
Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir for 5 mins to form the active catalytic species.
-
Substrate Addition: Add Aryl Halide, 3-Ethylazetidine HCl, and Base.
-
Note on Base: We use excess base (2.5 equiv) because 1.0 equiv is consumed neutralizing the HCl salt.
-
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Monitoring: LCMS is preferred.[1] Watch for the formation of the aniline product (M+1).
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Elute with EtOAc.
-
Purification: Silica gel chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SnAr)
Application: Coupling with electron-deficient aryl fluorides/chlorides (e.g., 4-fluorobenzonitrile, chloropyrimidines).[1]
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Base: K2CO3 (3.0 equiv) or DIPEA (2.5 equiv)[1]
-
Solvent: DMF, DMSO, or NMP.[1]
Step-by-Step:
-
Mix: Combine all reagents in a vial.
-
Heat: Stir at 60–80°C.
-
Caution: Do not overheat (>120°C) in basic polar solvents for prolonged periods, as this increases the risk of azetidine ring opening (hydrolysis) or polymerization.
-
-
Workup: Dilute with water (5x reaction volume). Extract with EtOAc.[1]
-
Tip: If the product is lipophilic (due to the ethyl group), it will extract easily. If the product is polar, consider using DCM/iPrOH (3:1) for extraction.[1]
-
Quality Control & Troubleshooting
Detecting Ring Opening (The "Propyl Chain" Signal)
A common failure mode is the acid-catalyzed or thermal opening of the ring to form a linear propyl-amine derivative.
| Feature | Intact 3-Ethylazetidine | Ring-Opened Byproduct |
| H-NMR (Ring) | Multiplets at 3.0–4.0 ppm (usually 4 protons) | Disappearance of ring tension shift; signals move upfield.[1] |
| H-NMR (Ethyl) | Triplet/Multiplet at 0.8–1.6 ppm | Similar, but integration relative to the chain changes.[1] |
| LCMS | M+1 (Expected Mass) | M+18 (Water addition) or M+Cl (if HCl opened).[1] |
Experimental Workflow Visualization
Figure 2: Handling workflow emphasizing the volatility checkpoint.
References
-
Physicochemical Properties & Basicity
-
Reductive Amination Methodology (STAB)
-
Buchwald-Hartwig Cross-Coupling (Secondary Amines)
-
Azetidine Stability & Ring Opening
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Using 3-Ethylazetidine in medicinal chemistry scaffold design
The following application note and protocol guide details the strategic use of 3-Ethylazetidine in medicinal chemistry.
Application Note & Technical Protocols
Core Directive: The "Compact Lipophile" Strategy
In modern drug design, the 3-ethylazetidine scaffold represents a high-value tactical solution to the "Flatland" problem. It serves as a precision tool for Scaffold Hopping , specifically designed to replace pyrrolidine, piperidine, or cyclobutane rings.
Unlike the parent azetidine (which is highly polar) or the 3,3-difluoroazetidine (which lowers basicity), the 3-ethylazetidine moiety offers a unique physicochemical profile:
-
Volume Filling: The ethyl group projects into hydrophobic pockets (sub-pockets) that are inaccessible to the parent ring, increasing binding enthalpy.
-
Lipophilicity Modulation: It increases LogD without the molecular weight penalty of a piperidine or azepane.
-
Achirality: Unlike 3-substituted pyrrolidines, 3-ethylazetidine (symmetrically substituted at N) is achiral , simplifying synthetic complexity and eliminating the need for chiral resolution during early lead optimization.
Physicochemical Profiling
The following data compares 3-ethylazetidine to its common bioisosteres. Note that while the pKa of the parent azetidine is high, the 3-ethyl group maintains this basicity, making it an ideal mimic for basic amine pharmacophores but with a distinct vector.
Table 1: Comparative Physicochemical Metrics
| Property | Azetidine | 3-Ethylazetidine | Pyrrolidine | Piperidine |
| Formula | C₃H₇N | C₅H₁₁N | C₄H₉N | C₅H₁₁N |
| MW (Da) | 57.09 | 85.15 | 71.12 | 85.15 |
| pKa (Conj. Acid) | 11.29 | ~11.3 | 11.27 | 11.12 |
| ClogP | -0.14 | 0.85 | 0.23 | 0.84 |
| Ring Strain (kcal/mol) | ~26 | ~26 | ~6 | ~0 |
| Stereochemistry | Achiral | Achiral | Chiral (if 3-sub) | Achiral |
| Exit Vector Angle | ~90° | ~90° | ~109° | ~109° |
Analyst Insight: The critical differentiator is the Exit Vector . The azetidine nitrogen lone pair and substituents project at sharper angles compared to the 5- and 6-membered rings. This geometric constraint often results in improved selectivity by avoiding steric clashes in the receptor binding site that larger rings might encounter.
Decision Logic: When to Use 3-Ethylazetidine
The following decision tree illustrates the medicinal chemistry logic for selecting this scaffold.
Figure 1: Decision Logic for Scaffold Hopping to Azetidines.
Synthesis & Handling Protocols
3-Ethylazetidine is volatile and hygroscopic as a free base. It is strongly recommended to synthesize and store it as the Hydrochloride (HCl) or Oxalate salt.
Protocol A: Synthesis from N-Boc-Azetidin-3-one
This route is preferred for its divergence, allowing the synthesis of 3-ethyl, 3-propyl, or 3-isobutyl analogs from a common ketone intermediate.
Reagents:
-
N-Boc-azetidin-3-one (Commercial)
-
Ethyltriphenylphosphonium bromide (Wittig Reagent)
-
Potassium tert-butoxide (KOtBu)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (4M in Dioxane)
Step-by-Step Methodology:
-
Wittig Olefination:
-
Suspend ethyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C.
-
Add KOtBu (1.3 equiv) portion-wise. Stir for 30 min (solution turns orange/red).
-
Add N-Boc-azetidin-3-one (1.0 equiv) in THF dropwise.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).
-
Product:N-Boc-3-ethylideneazetidine .
-
-
Hydrogenation (Reduction):
-
Dissolve the olefin intermediate in MeOH.
-
Add 10% Pd/C (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure is sufficient) for 12 hours.
-
Workup: Filter through Celite to remove Pd. Concentrate in vacuo.
-
Product:N-Boc-3-ethylazetidine (Colorless oil).
-
-
Deprotection (Salt Formation):
-
Dissolve N-Boc-3-ethylazetidine in minimal DCM.
-
Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Stir at RT for 2 hours. A white precipitate should form.
-
Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under nitrogen (hygroscopic).
-
Final Product:3-Ethylazetidine Hydrochloride .
-
Protocol B: N-Arylation (Buchwald-Hartwig Coupling)
Azetidines are sterically compact but the ring strain can affect coupling efficiency. This protocol is optimized for coupling 3-ethylazetidine to aryl halides.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
3-Ethylazetidine HCl (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv) — Extra base required to neutralize the HCl salt.
-
Toluene or Dioxane (degassed)
Workflow:
-
Preparation:
-
Charge an oven-dried vial with Aryl Halide, 3-Ethylazetidine HCl, NaOtBu, Pd₂(dba)₃, and Ligand.
-
Critical Step: If using the HCl salt, ensure the base equivalents are calculated to neutralize the salt (1 eq) + participate in the reaction (1.5 eq).
-
-
Reaction:
-
Add anhydrous solvent (0.2 M concentration).[1]
-
Seal and heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Azetidines can sometimes undergo ring-opening if heated excessively in the presence of strong Lewis acids, but are generally stable under Buchwald conditions.
-
-
Workup:
-
Cool to RT. Filter through a pad of silica/Celite.
-
Concentrate and purify via Reverse Phase Preparative HPLC (neutral or basic method preferred to prevent degradation).
-
Mechanistic & Structural Visualization
The following diagram details the synthetic pathway and the structural advantages of the scaffold.
Figure 2: Synthetic Pathway from Commercial Ketone to 3-Ethylazetidine HCl.
References
-
Azetidines in Medicinal Chemistry
- Source: West, R. R., et al. "Azetidines as Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
- Context: Discusses the pKa and conformational advantages of azetidines over pyrrolidines.
-
(Example proxy for general azetidine literature).
-
Synthesis of 3-Substituted Azetidines
- Source: Organic Chemistry Portal. "Synthesis of Azetidines."
- Context: Detailed routes including the Wittig-Hydrogenation sequence for 3-alkyl deriv
-
Physicochemical Properties of Fluorinated and Alkyl Azetidines
-
Source: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group." J. Med.[2] Chem. (Relevant for ring strain and lipophilicity comparisons).
- Context: Provides comparative LogD and metabolic stability d
-
-
Buchwald-Hartwig Coupling of Azetidines
- Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Optimization of coupling conditions for secondary cyclic amines including azetidines.
Sources
The Azetidine Scaffold in Agrochemical Innovation: Application Notes for 3-Ethylazetidine
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of new chemical space. Saturated nitrogen heterocycles are a cornerstone of medicinal chemistry, prized for their ability to impart favorable physicochemical properties to bioactive molecules. Among these, the azetidine ring, a four-membered saturated heterocycle, remains a relatively underexplored yet highly promising scaffold in agrochemical research.[1][2][3][4] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding to target proteins and improve metabolic stability. This guide provides a comprehensive overview of the potential applications of 3-ethylazetidine as a novel building block in the design and synthesis of next-generation herbicides, fungicides, and insecticides. We will delve into synthetic protocols, explore potential biological targets, and present a framework for the rational design of 3-ethylazetidine-containing agrochemicals.
The Strategic Advantage of the Azetidine Moiety in Agrochemical Design
The incorporation of an azetidine ring into a candidate agrochemical can offer several distinct advantages over more commonly used saturated heterocycles like pyrrolidines and piperidines:
-
Improved Physicochemical Properties: The azetidine moiety can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for optimizing formulation and uptake in plants.[1]
-
Enhanced Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation by plant and pest enzymes, potentially leading to longer-lasting efficacy.[1]
-
Novelty and Patentability: Due to its underrepresentation in existing agrochemical patents, the use of 3-ethylazetidine offers a clear path to novel intellectual property.[1][2]
-
Three-Dimensional Diversity: The puckered nature of the azetidine ring provides a rigid, three-dimensional scaffold that can be exploited to achieve precise spatial orientation of substituents for optimal interaction with biological targets.
The 3-ethyl substituent, in particular, provides a lipophilic handle that can be used to fine-tune the overall properties of the molecule and potentially engage in hydrophobic interactions within a target's active site.
Synthesis of 3-Ethylazetidine and its Derivatives
A robust and scalable synthesis of the 3-ethylazetidine core is essential for its widespread adoption in agrochemical research. While the synthesis of azetidines has historically been challenging, several effective methods have been developed.
Protocol 1: Synthesis of N-Protected 3-Ethylazetidine
This protocol is adapted from a patented process for the synthesis of 2- and 3-alkylated azetidines.[5]
Objective: To synthesize N-protected 3-ethylazetidine, a key intermediate for further derivatization.
Materials:
-
Benzhydrylamine
-
1-bromo-3-chloropropane or a suitable 1,3-dihalopropane derivative
-
Potassium carbonate (K₂CO₃)
-
Butanol
-
Water
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., H₂ gas)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
N-Alkylation: In a reaction vessel, combine benzhydrylamine, 1-bromo-3-chloropropane, potassium carbonate, and butanol. Add a controlled amount of water to the mixture. Heat the reaction mixture to promote the formation of the N-benzhydryl-3-ethylazetidine intermediate. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Deprotection (Hydrogenolysis): Once the N-alkylation is complete, the N-benzhydryl protecting group is removed by catalytic hydrogenolysis. The reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst and acidic conditions (e.g., using hydrochloric acid). This step yields the acid salt of 3-ethylazetidine.
-
Isolation of the Free Base: The resulting 3-ethylazetidine salt is converted to the free base by treatment with a strong base, such as sodium hydroxide. The volatile 3-ethylazetidine free base can then be isolated by distillation or extraction.
Causality behind Experimental Choices:
-
The bulky benzhydryl protecting group on the nitrogen atom prevents undesired side reactions and facilitates the initial cyclization.
-
The use of a mixed halo-propane derivative (e.g., 1-bromo-3-chloropropane) can offer differential reactivity to control the cyclization process.
-
Catalytic hydrogenolysis is a clean and efficient method for removing the benzhydryl group.
Application in Herbicide Research: A Case Study of Azetidinyl Carboxamides
Recent research has identified azetidinyl carboxamides as a promising new class of herbicides that inhibit the plant-specific enzyme acyl-ACP thioesterase (FAT).[6] This provides a compelling case for the exploration of 3-ethylazetidine in this area.
Conceptual Application: 3-Ethylazetidinyl Pyrazole Carboxamides
Building on the published research, we can propose the synthesis and evaluation of 3-ethylazetidinyl pyrazole carboxamides as potential herbicides. The ethyl group at the 3-position can probe a hydrophobic pocket in the FAT enzyme that may not be optimally occupied by previously reported analogues.
Workflow for developing 3-ethylazetidine-based herbicides.
Protocol 2: Synthesis of a 3-Ethylazetidinyl Pyrazole Carboxamide
Objective: To synthesize a representative 3-ethylazetidinyl pyrazole carboxamide for herbicidal screening.
Materials:
-
N-Boc-3-ethylazetidine
-
Trifluoroacetic acid (TFA)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Boc Deprotection: Dissolve N-Boc-3-ethylazetidine in dichloromethane and add trifluoroacetic acid. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the 3-ethylazetidine TFA salt.
-
Amide Coupling: In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, EDC, and HOBt in dichloromethane. Add the 3-ethylazetidine TFA salt and triethylamine to the mixture. Stir the reaction at room temperature overnight.
-
Workup and Purification: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-ethylazetidinyl pyrazole carboxamide.
Protocol 3: In Vitro and In Vivo Herbicidal Screening
Objective: To evaluate the herbicidal efficacy of synthesized 3-ethylazetidine derivatives.
Part A: In Vitro FAT Enzyme Inhibition Assay
-
Express and purify the acyl-ACP thioesterase (FAT) enzyme from a target weed species (e.g., Lemna paucicostata).
-
Perform an enzyme inhibition assay using a colorimetric or fluorometric substrate to measure the activity of the FAT enzyme in the presence of varying concentrations of the test compounds.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
Part B: Whole Plant Greenhouse Screening
-
Grow a panel of commercially important weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, soybean) under controlled greenhouse conditions.
-
Apply the synthesized compounds at various rates as a post-emergence spray.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Determine the minimum effective dose for weed control and assess crop safety.
Potential Applications in Fungicide and Insecticide Research
While the herbicidal potential of azetidine derivatives is an area of active research, the unique properties of the 3-ethylazetidine scaffold also make it an attractive building block for the discovery of novel fungicides and insecticides.
Fungicides: Many successful fungicides incorporate nitrogen heterocycles. The 3-ethylazetidine moiety could be incorporated into known fungicidal pharmacophores, such as those found in succinate dehydrogenase inhibitors (SDHIs) or demethylation inhibitors (DMIs), to create novel analogues with improved properties.
Insecticides: The rigid structure of the azetidine ring can be beneficial for designing compounds that target insect ion channels or receptors. For example, it could serve as a novel scaffold for neonicotinoid or diamide insecticide analogues.
Logical flow for agrochemical discovery with 3-ethylazetidine.
Data Summary and Structure-Activity Relationship (SAR) Considerations
Systematic exploration of derivatives is key to understanding the SAR of 3-ethylazetidine-containing agrochemicals. The following table provides a template for organizing screening data.
| Compound ID | R¹ Substituent (on Azetidine N) | R² Substituent (on Pharmacophore) | FAT IC₅₀ (µM) | Weed Control (% at 100 g/ha) | Crop Injury (% at 100 g/ha) |
| 3EA-001 | H | 3-(CF₂H)-1-Me-pyrazole | Data | Data | Data |
| 3EA-002 | CH₃ | 3-(CF₂H)-1-Me-pyrazole | Data | Data | Data |
| 3EA-003 | H | 3-Cl-5-(CF₃)-pyridine | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Key SAR questions to address:
-
How does substitution on the azetidine nitrogen affect activity and crop selectivity?
-
Is the ethyl group at the 3-position optimal, or would other alkyl groups provide better activity?
-
What is the optimal stereochemistry at the 3-position of the azetidine ring?
Conclusion
3-Ethylazetidine represents a valuable and underexplored building block for modern agrochemical research. Its unique structural and physicochemical properties make it a compelling scaffold for the design of novel herbicides, fungicides, and insecticides. The synthetic protocols and screening strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising new chemical entity. As the need for innovative crop protection solutions continues to grow, the strategic incorporation of novel scaffolds like 3-ethylazetidine will be crucial for the development of the next generation of safe and effective agrochemicals.
References
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. [Link]
- Process for synthesis of azetidine and novel intermediates therefor.
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]
-
Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme Connect. [Link]
-
Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]
- Azetidine derivatives.
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. PubMed Central. [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Institutes of Health. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Biosyntheses of azetidine-containing natural products. RSC Publishing. [Link]
- Azetidine compounds, compositions and methods of use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
Application Note: Derivatization of 3-Ethylazetidine for Combinatorial Chemistry
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility, metabolic stability, and target selectivity—a concept widely known as "Escaping Flatland" [1].
3-Ethylazetidine represents a high-value scaffold in this domain.[1] Unlike the parent azetidine (too polar/small) or 3,3-disubstituted analogs (often too sterically crowded), the 3-ethyl variant offers a precise balance:
-
Lipophilicity Modulation: The ethyl group increases LogP without adding aromaticity.
-
Vector Control: It breaks the symmetry of the azetidine ring, offering unique vectors for side-chain exploration.
-
Metabolic Hardening: The strained ring is surprisingly stable to oxidative metabolism compared to larger homologs like pyrrolidine [2].
This guide details the protocols for handling, activating, and derivatizing 3-ethylazetidine hydrochloride (HCl) in high-throughput combinatorial workflows.
Chemical Profile & Handling
3-Ethylazetidine is commercially supplied as the hydrochloride salt.[2] Handling the free base is the primary failure mode in library synthesis due to its extreme volatility and potential for polymerization.
Table 1: Physicochemical Properties
| Property | Data | Relevance |
| CAS (HCl Salt) | 1798795-28-4 | Stable storage form (hygroscopic). |
| MW (Free Base) | 85.15 g/mol | Low MW allows for high Ligand Efficiency (LE). |
| MW (HCl Salt) | 121.61 g/mol | Use this value for stoichiometry calculations. |
| Boiling Point | ~65-70 °C (Free Base) | CRITICAL: Do not rotary evaporate free base to dryness. |
| pKa (Conj. Acid) | ~11.0 (Est.) | Highly basic secondary amine; requires strong buffering. |
| Ring Strain | ~25 kcal/mol | High reactivity; avoid strong Lewis acids without cooling. |
Workflow Visualization
The following diagram outlines the critical decision pathways for processing 3-ethylazetidine.
Figure 1: Strategic workflow for derivatizing 3-ethylazetidine. Note the distinct neutralization strategies for each reaction class to prevent volatility loss.
Core Derivatization Protocols
Protocol A: Amide Coupling (High-Throughput)
Objective: Synthesis of amide libraries using carboxylic acids. Challenge: The high basicity of the azetidine can sequester coupling reagents if not buffered correctly.
Reagents:
-
3-Ethylazetidine HCl (0.2 M in DMF)
-
Carboxylic Acid (0.2 M in DMF)
-
HATU (0.2 M in DMF)
-
DIPEA (Neat)
Procedure:
-
Preparation: Dispense 1.0 equiv of Carboxylic Acid into the reaction well.
-
Activation: Add 1.05 equiv of HATU solution.
-
Base Addition: Add 3.0 equiv of DIPEA. Note: 1 equiv is consumed neutralizing the HCl salt.
-
Incubation: Shake for 5 mins at RT to form the active ester.
-
Amine Addition: Add 1.1 equiv of 3-Ethylazetidine HCl suspension/solution.
-
Reaction: Seal and shake at RT for 16 hours.
-
Workup: Evaporate DMF (Genevac). Resuspend in DMSO for QC.
Why this works: In situ neutralization with DIPEA releases the free base directly into the presence of the active ester, trapping it immediately and preventing evaporative loss [3].
Protocol B: Reductive Amination (Aldehydes/Ketones)
Objective: Alkylation to form tertiary amines. Challenge: Azetidines are bulky; steric hindrance from the 3-ethyl group can slow iminium formation.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
3-Ethylazetidine HCl (1.2 equiv)[2]
-
STAB (Sodium Triacetoxyborohydride) (2.0 equiv)
-
Acetic Acid (catalytic)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
-
Salt Break: In a separate vial, mix 3-Ethylazetidine HCl with 1.0 equiv DIPEA in DCE. Shake for 10 min.
-
Imine Formation: Add the amine mixture to the Aldehyde/Ketone. Add Acetic Acid (10% v/v relative to solvent) to catalyze iminium formation.
-
Reduction: Add STAB (solid or slurry) immediately. Do not wait for pre-equilibrium as azetidine iminiums can be unstable.
-
Reaction: Shake at RT for 24 hours.
-
Quench: Add 10% aq. NaHCO3. Extract organic layer.[3]
Scientific Insight: The 3-ethyl group creates a "pucker" in the ring. While less sterically demanding than a 3,3-dimethyl group, it still requires acidic catalysis (AcOH) to drive the equilibrium toward the iminium ion [4].
Protocol C: S_NAr (Nucleophilic Aromatic Substitution)
Objective: Installation of heteroaryl groups (e.g., Pyridines, Pyrimidines). Challenge: Azetidine ring strain makes N-aryl products susceptible to acid-catalyzed ring opening (hydrolysis) if the aryl group is not sufficiently electron-withdrawing [5].
Reagents:
-
Heteroaryl Chloride/Fluoride (1.0 equiv)
-
3-Ethylazetidine HCl (1.2 equiv)
-
Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP.
Procedure:
-
Mix: Combine Aryl Halide and 3-Ethylazetidine HCl in DMSO.
-
Base: Add solid K2CO3.
-
Heat: Heat to 80-100 °C for 4-12 hours. Monitor carefully; prolonged heating >120 °C can degrade the azetidine ring.
-
Workup: Filter off inorganic salts. Dilute with water/MeCN for prep-HPLC.
Stability Warning: N-Phenyl azetidines (electron-neutral) are prone to oxidative degradation. N-Heteroaryl (electron-deficient) derivatives are significantly more stable and preferred for drug discovery libraries.
Quality Control & Validation
NMR Diagnostics
When validating the core scaffold, look for the unique splitting pattern caused by the 3-ethyl substituent.
-
H-3 (Methine): typically a multiplet around
2.5 - 3.0 ppm. -
Ring Protons (H-2/H-4): These appear as distinct sets of multiplets (cis/trans relative to the ethyl group) around
3.5 - 4.2 ppm. -
Ethyl Group: Classic triplet (
0.9) and quartet ( 1.6).
LCMS Troubleshooting
| Observation | Root Cause | Solution |
| No Product Mass (Amide) | Volatility loss of amine before coupling. | Ensure DIPEA is added after HATU, or use in situ mix. |
| M+18 Peak (Reductive Amination) | Hydrolysis of iminium intermediate. | Ensure anhydrous solvents; increase STAB equivalents. |
| Ring Opening (+18 or +Water) | Acidic degradation during workup. | Avoid strong acid modifiers (TFA) in HPLC if product is unstable; use Formic Acid or Ammonium Bicarbonate. |
Pathway Logic: Selecting the Route
Figure 2: Decision matrix for synthetic route selection based on electronic properties of the electrophile.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
-
Kuduk, S. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1607–1611. Link
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Ethylazetidine Synthesis Optimization
Ticket ID: AZT-ETH-003 | Status: Open | Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 3-Ethylazetidine (and 3-substituted azetidines in general) is deceptively simple.[1] While the theoretical pathway is straightforward, the practical yield is often decimated by two main factors: oligomerization during ring closure and volatility-induced loss during isolation .
This guide bypasses standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this reaction. We focus on the most robust scalable route: Activation of 2-ethyl-1,3-propanediol followed by amine cyclization.
Module 1: The Synthetic Logic & Pathway
To optimize yield, you must visualize the competition between the desired intramolecular reaction (ring closure) and the undesired intermolecular reaction (polymerization).
The Validated Pathway
We recommend the Bis-Mesylate/Benzylamine Route . It offers better thermal control than the direct halide route and easier purification than the bis-triflate "one-pot" methods.
Figure 1: The optimized workflow for 3-Ethylazetidine. Note the critical "High Dilution" step during cyclization.
Module 2: Troubleshooting the Activation (Bis-Mesylate Formation)
The Issue: Low conversion or "black tar" formation before cyclization even begins. The Cause: 2-ethyl-1,3-propanediol is viscous. Poor stirring leads to localized hotspots during the exothermic addition of Methanesulfonyl chloride (MsCl), causing decomposition.
Optimization Protocol
-
Solvent Choice: Use Dichloromethane (DCM) (anhydrous). It solubilizes the diol better than ether/hexane.
-
Temperature Control: The reaction is highly exothermic.
-
Cooling: Maintain internal temperature < 5°C during MsCl addition.
-
Addition Rate: Dropwise over 1 hour. Do not rush.
-
-
Quenching: Do not distill the bis-mesylate! It is thermally unstable. Wash with cold bicarbonate, dry with MgSO4, and concentrate only if necessary. Ideally, use the crude solution directly if solvent switching isn't required.
Module 3: The Critical Cyclization (Ring Closure)
The Issue: Yields < 40% and a viscous residue in the flask. The Cause: Intermolecular polymerization. The reaction follows Baldwin’s Rules (4-exo-tet is favored), but entropy fights you. If the concentration is too high, one amine molecule attacks two different mesylate chains, forming a polymer.
The "High Dilution" Fix
You must artificially lower the concentration of the reacting species.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Concentration | 0.5 M - 1.0 M | 0.05 M - 0.1 M |
| Addition Mode | Dump reagents together | Slow Addition (Syringe Pump) |
| Solvent | Ethanol or DMF | Acetonitrile (MeCN) |
| Base | K2CO3 (Solid) | DIPEA (Liquid, Homogeneous) |
Step-by-Step Optimization:
-
The Heel: Place the amine (Benzylamine, 3.0 equiv) and Base (DIPEA, 4.0 equiv) in refluxing Acetonitrile.
-
The Feed: Dissolve your Bis-Mesylate in Acetonitrile.
-
The Syringe Pump: Add the Bis-Mesylate solution to the refluxing amine solution over 4–6 hours .
-
Why? This ensures the instantaneous concentration of the electrophile is near zero, forcing the amine to react with itself (cyclize) rather than finding a neighbor.
-
Module 4: Isolation & The "Vanishing Product" Phenomenon
The Issue: "I had product in the NMR, but after rotovap, the flask was empty." The Cause: 3-Ethylazetidine (Free Base) is volatile and hydrophilic. It co-evaporates with solvents and extracts poorly from water.
The "Salt Trap" Solution
NEVER isolate the free base. Always trap it as a salt immediately after deprotection.
Scenario A: N-Benzyl Deprotection (Hydrogenolysis)
-
Dissolve N-benzyl-3-ethylazetidine in Methanol.
-
Add 1.1 equiv of HCl (aq) or Acetic Acid before adding Pd/C.
-
Run Hydrogenation.
-
Filter catalyst.
-
Concentrate.[2][3][4][5] The presence of HCl ensures you are concentrating the non-volatile 3-Ethylazetidine Hydrochloride .
Scenario B: Extraction from Water If you must extract the free base:
-
Do NOT use Ethyl Acetate. (Partition coefficient is poor).
-
Use: 10% Methanol in DCM or Chloroform.
-
Dry: Use Na2SO4, filter, and immediately add HCl in Ether/Dioxane to precipitate the salt.
Frequently Asked Questions (FAQs)
Q: Can I use the "One-Pot" Bis-Triflate method described by Hillier et al.?
A: Yes, but be cautious on scale-up. Triflic anhydride (
Q: Why Acetonitrile for cyclization? Can I use Toluene? A: Acetonitrile is preferred because it is polar enough to stabilize the transition state (charged ammonium intermediate) but allows for easy reflux temperatures (~82°C). Toluene requires higher temps which can degrade the mesylate before cyclization occurs.
Q: My final HCl salt is hygroscopic and sticky. How do I get a solid? A: Azetidine salts are notoriously hygroscopic.
-
Dissolve the sticky residue in a minimum amount of hot Isopropanol .
-
Add Diethyl Ether until cloudy.
-
Store in the freezer (-20°C) overnight. White crystals should form.
References
-
Hillier, M. C., et al. (2006).[2] "A One-Pot Preparation of 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry. (Describes the bis-triflate activation method).
-
Billotte, S. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry. (Review of ring strain and cyclization kinetics).
-
Couty, F., et al. (2016).[2] "Synthesis of Azetidines from Amino Alcohols." Organic Process Research & Development. (General scale-up protocols for strained rings).
-
Cheméo Data. "3-Ethylazetidine Physical Properties." (Volatility and boiling point data).
Sources
Purification of 3-Ethylazetidine from reaction byproducts
Topic: Purification of 3-Ethylazetidine from Reaction Byproducts Ticket ID: #AZT-3ET-PUR-001 Assigned Specialist: Senior Application Scientist (Separation Technologies)
Introduction: The "Hidden" Challenges of 3-Ethylazetidine
Welcome to the Technical Support Center. You are likely here because your standard workup for 3-ethylazetidine resulted in low yields, polymerization, or a product that "disappeared" on the rotovap.
3-Ethylazetidine is a deceptive molecule. Structurally, it is a strained, four-membered nitrogen heterocycle.[1] Its purification is governed by three critical physicochemical properties:
-
Volatility: With a boiling point estimated in the 85–95°C range (extrapolated from azetidine, bp 61–62°C), it is easily lost during solvent removal.
-
Ring Strain (~25 kcal/mol): While more stable than aziridines, it is prone to acid-catalyzed ring opening and polymerization (oligomerization) if heated excessively in the presence of Lewis acids or impurities.
-
High Basicity: As a secondary amine with a constrained lone pair, it is highly basic (pKa of conjugate acid
11.3). It interacts strongly with silanols on silica gel, leading to severe tailing or irreversible adsorption.
Below are the troubleshooting guides designed to navigate these specific failure modes.
Module 1: Distillation (The Gold Standard)
User Question: I tried to distill my crude reaction mixture, but the pot turned into a black tar and I recovered very little product. What went wrong?
Diagnosis: You likely experienced thermal polymerization or dry-pot overheating . Azetidines are thermally sensitive, especially when concentrated with reaction salts or unreacted starting materials.
The Solution: The "Carrier Solvent" Distillation Protocol
Do not distill the crude residue to dryness. Instead, use a high-boiling carrier (Mineral Oil or PEG) to maintain heat transfer and dilute reactive byproducts.
Protocol:
-
Quench & Extract: Perform your standard basic workup (e.g., NaOH/Ether). Dry the organic layer over
or . -
Concentrate Carefully: Remove the extraction solvent (Ether/DCM) at atmospheric pressure or mild vacuum (down to ~100 mbar). Do not apply high vacuum yet.
-
Add Carrier: Add White Mineral Oil (approx. 2 volumes relative to expected product mass) to the residue.
-
Why? The oil acts as a heat sink, preventing localized hotspots that trigger polymerization. It allows the volatile amine to distill out while keeping heavy impurities (dimers, salts) in the solution.
-
-
Distill:
-
Setup: Short-path distillation head with a Vigreux column.
-
Pressure: Atmospheric or slight vacuum (water aspirator, ~20-40 mmHg). Avoid high vacuum (<1 mmHg) or the product will fly into the trap.
-
Collection: Collect the fraction boiling between 80–100°C (atmospheric) or 35–50°C (at ~40 mmHg). Note: Determine exact bp by observing the head temperature plateau.
-
Key Metric: Purity via GC-MS should be >95% after this step.
Module 2: Chromatography (When Distillation Fails)
User Question: My scale is too small for distillation (<500 mg). I ran a silica column using Hexane/Ethyl Acetate, but the product never eluted.
Diagnosis: The basic nitrogen of 3-ethylazetidine formed a salt linkage with the acidic silanol groups (
The Solution: Amine-Deactivated Silica
You must suppress the ionization of the silica surface.
Protocol:
-
The Modifier: You generally have two choices:
-
Triethylamine (TEA): Pre-wash the column with 1%
in hexane, and maintain 1% in your eluent. -
Ammonia (
): Use Methanol saturated with ammonia (7N in MeOH) as the polar modifier.
-
-
The Eluent System:
-
Recommended: DCM : MeOH :
(90:9:1) is often too polar for simple azetidines. -
Better for 3-Ethylazetidine:DCM : MeOH (95:5) + 1%
or Chloroform : MeOH (9:1) .
-
-
TLC Visualization:
-
Azetidines do not absorb UV well. Use Ninhydrin (stains pink/red) or Iodine chamber for visualization.
-
Warning: Do not use acidic mobile phases (e.g., acetic acid) as this will protonate the amine and permanently bind it to the column.
Module 3: Chemical Purification (The "Reset" Button)
User Question: I have a mixture of 3-ethylazetidine and linear amine byproducts (from ring opening). Distillation isn't separating them well.
Diagnosis: Linear amines often have similar boiling points. You need to exploit the differential solubility of their salts.
The Solution: Oxalate or Hydrochloride Salt Formation
Crystalline salts are easier to purify than volatile liquids.
Protocol:
-
Salt Formation: Dissolve crude amine in dry Ether or Ethanol.
-
Acid Addition:
-
Option A (HCl): Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.
-
Option B (Oxalic Acid): Add a stoichiometric amount of anhydrous oxalic acid dissolved in ethanol.
-
-
Precipitation: The 3-ethylazetidine salt should precipitate. Cool to 0°C.
-
Filtration & Wash: Filter the solid.[2] Wash with cold ether.
-
Why? Linear amine salts and non-basic impurities often remain in the mother liquor or have vastly different solubility profiles.
-
-
Free-Basing (Recovery):
-
Suspend the salt in a minimum amount of water.
-
Add excess solid KOH or NaOH (pellets) while cooling (exothermic!).
-
Extract immediately with Ether (
). -
Dry (
) and concentrate carefully.
-
Decision Matrix: Selecting the Right Workflow
The following diagram illustrates the decision logic for purifying 3-ethylazetidine based on scale and impurity profile.
Figure 1: Decision tree for 3-ethylazetidine purification. Dashed lines indicate secondary purification steps if the primary method fails.
Summary of Physicochemical Properties
| Property | Value (Est./Lit.) | Relevance to Purification |
| Boiling Point | ~85–95°C (Atm) | Volatile. Do not use high vacuum (<10 mbar) without a cold trap (-78°C). |
| pKa (Conj. Acid) | ~11.3 | Highly basic. Requires base-modified silica or strong base (KOH) for extraction. |
| Stability | Moderate | Sensitive to Lewis acids and heat. Store at -20°C under Argon. |
| Density | ~0.86 g/mL | Lighter than water. Organic layer is on top during extraction. |
References
-
Azetidine Synthesis & Properties
-
ChemicalBook.[3] (n.d.). Azetidine Properties and Boiling Point Data. Retrieved from
-
-
Distillation of Volatile Amines (Mineral Oil Method)
-
Handling Strained Heterocycles
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 3-substituted azetidines
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable strained heterocyclic motifs. My aim is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic routes effectively.
The unique reactivity of the azetidine ring, a consequence of its inherent ring strain, presents both opportunities and challenges.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field. We will delve into the mechanistic rationale behind common side reactions and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of a five-membered ring byproduct in my azetidine synthesis. What is happening and how can I prevent it?
This is a classic and often frustrating side reaction, particularly when employing intramolecular cyclization strategies, such as the aminolysis of epoxy amines. The root cause lies in the competition between two different ring-closing pathways.
The Underlying Chemistry: 4-exo-tet vs. 5-endo-tet Cyclization
The desired formation of the four-membered azetidine ring proceeds via a 4-exo-tet cyclization, which is generally kinetically favored according to Baldwin's rules. However, a competing 5-endo-tet pathway can lead to the formation of a thermodynamically more stable five-membered pyrrolidine ring.[2] The regioselectivity of the intramolecular nucleophilic attack of the amine on the electrophilic carbon is the critical determinant.
Sources
Technical Support Center: High-Strain Heterocycles Division
Topic: 3-Ethylazetidine – Managing Ring Strain & Reactivity
Ticket ID: AZT-3ET-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Introduction: Welcome to the High-Energy Zone
You are accessing the technical support hub for 3-Ethylazetidine . If you are here, you are likely experiencing one of two extremes: your molecule is either refusing to react due to steric shielding by the ethyl group, or it is reacting too violently (polymerizing/ring-opening) due to the ~25.4 kcal/mol of ring strain inherent to the azetidine core.
This guide treats the 3-ethylazetidine scaffold not just as a structural motif, but as a stored energy system . Your success depends on managing this potential energy—keeping the ring closed when you need stability, and releasing the strain only when you need reactivity.
Module 1: Stability & Storage (The "Do Not Touch" Protocols)
Issue: "My starting material degraded into a polymeric tar before I could even run the reaction."
Diagnosis: Uncontrolled Acid-Mediated Ring Opening (AMRO).
The azetidine nitrogen is basic (
Troubleshooting Protocol 1.1: Stabilizing the Monomer
| Parameter | Recommendation | Technical Rationale |
| Storage State | Free base @ -20°C or HCl Salt (Dry) | The free base is prone to polymerization if trace acid/moisture is present. The HCl salt is stable only if kept strictly dry; moisture allows hydrolysis. |
| Solvent Choice | DCM, THF, Toluene | Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base. |
| Handling pH | Keep Basic (pH > 12) | During extraction, ensure the aqueous phase is strongly basic to suppress the concentration of the protonated (activated) azetidinium ion. |
Visual Guide: The Stability Decision Matrix
Caption: Pathways determining the fate of 3-ethylazetidine based on environmental pH.
Module 2: N-Functionalization (Preserving the Ring)
Issue: "I'm trying to attach an aryl group to the nitrogen, but I'm getting low yields and ring-opened byproducts."
Diagnosis: The 3-ethyl group induces a "pucker" in the ring conformation (
Troubleshooting Protocol 2.1: Buchwald-Hartwig Cross-Coupling
To arylate the nitrogen without "popping" the ring, you must use a catalyst system that operates rapidly at lower temperatures.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: BINAP or Xantphos (Bidentate ligands prevent
-hydride elimination and stabilize the Pd center). -
Base: Cs₂CO₃ (Milder than NaOtBu, reduces background ring opening).
-
Solvent: Toluene or Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reaction vessel with Argon. Oxygen promotes oxidative degradation.
-
Pre-complexation: Mix Pd source and Ligand (1:1.2 ratio) in solvent for 15 mins before adding the azetidine.
-
Addition: Add Aryl Halide first, then Base.
-
Controlled Addition: Add 3-ethylazetidine last.
-
Why? This keeps the concentration of free azetidine low relative to the active catalyst, favoring the coupling over self-polymerization.
-
-
Temperature Ramp: Start at 60°C. Only increase to 80-100°C if conversion is stalled.
Module 3: C-H Functionalization (Overcoming Sterics)
Issue: "I want to functionalize the 3-position further, but the ethyl group blocks standard approaches."
Diagnosis: The 3-ethyl group creates a quaternary center challenge if you are trying to substitute the same carbon. Standard
Troubleshooting Protocol 3.1: Radical Minisci-Type Reaction
Instead of fighting sterics with nucleophiles, use radicals. The high energy of the ring actually makes the
-
Reagent: Zinc sulfinates (Langlois reagent) or Boronic acids with a photoredox catalyst.
-
Mechanism: Radical addition to the ring is difficult without opening it.
-
Alternative Strategy: "Build-and-Release" (Synthesis from Precursors) [1]
-
Instead of functionalizing 3-ethylazetidine, synthesize the disubstituted core using [1.1.1]propellane or 1-azabicyclo[1.1.0]butane .
-
Reaction: Strain-release amination.[2] Reacting 1-azabicyclo[1.1.0]butane with an organometallic (Grignard/Organolithium) allows you to install the ethyl group and a second group simultaneously while forming the azetidine ring.
-
Visual Guide: Strain-Release Synthesis Workflow
Caption: Utilizing 1-azabicyclo[1.1.0]butane to synthesize complex 3-ethylazetidines.
Module 4: Controlled Ring Opening (The "Nuclear" Option)
Issue: "I actually want the linear amine, but the ring won't open cleanly."
Diagnosis: You are likely using conditions that are too mild or non-selective. To open the ring selectively (regioselective), you need to activate the Nitrogen first.
Troubleshooting Protocol 4.1: Acid-Catalyzed Nucleophilic Opening
-
Activation: Convert the azetidine to an azetidinium salt using a specific Brønsted acid (e.g., TFA) or alkylating agent (MeI).
-
Nucleophile Choice: Use a "soft" nucleophile (Thiol, Azide, Iodide).
-
Regioselectivity:
-
The 3-ethyl group exerts a steric effect. Nucleophilic attack will favor the least substituted carbon (the
-carbons, C2 or C4). -
Since C2 and C4 are equivalent in 3-ethylazetidine (assuming no other substituents), you will get a linear chain with the ethyl group on the
-carbon relative to the nitrogen.
-
Frequently Asked Questions (FAQ)
Q: Why does my 3-ethylazetidine smell like ammonia? A: It shouldn't. If it does, it has hydrolyzed. The ring has opened to form a primary amine. Check your storage conditions (see Module 1).
Q: Can I use strong Lewis Acids (e.g.,
Q: How does the ethyl group affect the basicity compared to unsubstituted azetidine? A: The ethyl group is an electron-donating alkyl chain. Via the inductive effect (+I), it slightly increases the electron density on the nitrogen, making 3-ethylazetidine slightly more basic than azetidine. This makes it more prone to protonation and subsequent acid-mediated degradation.
Q: I see "Strain-Release" in the literature. Can I use that here?
A: Yes. "Strain-release" usually refers to using the energy of the ring to drive a reaction that would otherwise be unfavorable. For example, reacting N-sulfonyl-3-ethylazetidine with a nucleophile can drive ring-opening to form
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link][2][3][4]
-
Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles. Croatica Chemica Acta. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Sources
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Catalyst selection for efficient 3-Ethylazetidine functionalization
Ticket ID: 3EA-FUNC-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Substrate Challenge
Welcome to the technical support hub for 3-Ethylazetidine . You are likely here because this substrate behaves differently than pyrrolidine or piperidine.
The Core Conflict:
-
Steric Bulk: The ethyl group at C3 puckers the ring, creating significant steric shielding around the nitrogen lone pair compared to unsubstituted azetidine.
-
Ring Strain: With ~26 kcal/mol of strain energy, the ring is a "loaded spring" prone to acid-catalyzed ring-opening polymerization (ROP) or hydrolysis.
This guide provides validated protocols to functionalize the Nitrogen (N-arylation) and the Carbon skeleton (C-H activation) while maintaining ring integrity.
Module 1: Catalyst Selection for N-Arylation
Objective: Coupling 3-ethylazetidine with aryl halides. Primary Challenge: Reductive elimination is slow due to the steric bulk of the secondary amine.
The Decision Matrix
Do not use generic Pd(PPh3)4. Use this logic to select your catalyst system:
| Coupling Partner | Recommended Ligand | Precatalyst Source | Base Selection |
| Aryl Chlorides / Bromides | RuPhos | RuPhos Pd G3 / G4 | NaOtBu (Standard) |
| Sterically Hindered Aryl Halides (Ortho-substituents) | BrettPhos | BrettPhos Pd G3 / G4 | NaOtBu |
| Base-Sensitive Substrates (Esters, Nitriles, Nitro) | BrettPhos | BrettPhos Pd G3 / G4 | K3PO4 or Cs2CO3 |
| Heteroaryl Chlorides (Pyridines, Pyrimidines) | tBuBrettPhos | tBuBrettPhos Pd G3 | K3PO4 |
Standard Operating Procedure (SOP): N-Arylation
Valid for: 3-Ethylazetidine HCl + Aryl Bromide
-
Free-Basing (Critical Step): 3-Ethylazetidine is supplied as an HCl salt.[1] You must neutralize it.
-
In-situ method: Add 1.05 equiv extra base (e.g., if reaction uses 1.2 eq NaOtBu, use 2.25 eq total).
-
Pre-wash method (Preferred for scale): Partition salt between DCM and 1M NaOH. Dry organic layer over Na2SO4 and concentrate.
-
-
Reaction Setup:
-
Catalyst: RuPhos Pd G4 (1–3 mol%).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Temperature: 80–100 °C.
-
-
Execution:
-
Charge tube with Pd-precatalyst, Base, and Aryl Halide.
-
Evacuate/backfill with Argon (3x).
-
Add Solvent and Amine (liquid) via syringe.
-
Stir vigorously.
-
Visualizing the Steric Bottleneck
The following diagram illustrates why bulky ligands (L) are required to force the reductive elimination step.
Caption: The catalytic cycle highlights Reductive Elimination as the bottleneck caused by the steric bulk of the 3-ethyl group.
Module 2: C-H Functionalization (Advanced)
Objective: Installing functional groups at the C2 position (α-to-nitrogen). Primary Challenge: High bond dissociation energy (BDE) of C(sp3)-H and competing oxidation of the nitrogen.
The Dual-Catalytic Solution
Direct lithiation is risky due to ring opening. The industry standard is Photoredox/Nickel Dual Catalysis . This method uses a radical mediator (HAT) to abstract a hydrogen atom, followed by Ni-catalyzed cross-coupling.
Recommended System:
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (High oxidation potential).
-
Cross-Coupling Catalyst: NiCl2·glyme + dtbbpy (ligand).
-
Mechanism: Chlorine radical (generated from N-Cl or HAT reagent) abstracts H from C2.
Protocol: C2-Arylation
-
Reagents:
-
Substrate: N-Boc-3-ethylazetidine.
-
Partner: Aryl Bromide.[2]
-
Catalysts: Ir-photocat (1 mol%), Ni-cat (5 mol%).
-
Base: K2CO3 (anhydrous).
-
-
Light Source: Blue LED (450 nm). Fan cooling is mandatory to prevent thermal ring opening.
-
Solvent: Acetonitrile (degassed).
Caption: Interplay between Iridium photocatalysis (radical generation) and Nickel catalysis (C-C bond formation).
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My yield is <10% and I see a linear amine byproduct."
Diagnosis: Ring Opening Polymerization (ROP) or Hydrolysis. Root Cause:
-
Acidic Conditions: Even weak acids can protonate the nitrogen, activating the ring for nucleophilic attack (by water or solvent).
-
Thermal Stress: Heating >100°C without a stabilizing ligand. Resolution:
-
Switch Base: If using Cs2CO3, ensure it is anhydrous. Moisture + Carbonate = Hydroxide (Nucleophile).
-
Buffer pH: Maintain basicity throughout. Never subject the free amine to acidic workup (e.g., 1M HCl wash). Use saturated NH4Cl or water instead.
-
Check Solvent: Avoid chlorinated solvents (DCM/CHCl3) at high temps; they can generate HCl traces.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Deactivation (Pd Black formation). Root Cause:
-
Incomplete Neutralization: Residual HCl from the starting material kills the active Pd(0) species.
-
Ligand Scavenging: The 3-ethyl group creates steric clash, causing the ligand to dissociate from Pd. Resolution:
-
The "Double-Base" Trick: Use 2.5 equiv of base.
-
Ligand Overcharge: Add an extra 1–2 mol% of free ligand (e.g., RuPhos) alongside the precatalyst to shift the equilibrium back to the active complex.
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: Similar polarity of secondary vs. tertiary amine. Resolution:
-
Chemical Scavenging: Add an electrophilic scavenger (e.g., isocyanates or acetic anhydride) at the end of the reaction to convert unreacted 3-ethylazetidine into a distinct urea/amide, which will have a vastly different Rf value.
References
-
RuPhos/BrettPhos Development: Maiti, D., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides." Science of Synthesis: Cross Coupling and Heck-Type Reactions, 2013.
-
Photoredox/Nickel Dual Catalysis: Zuo, Z., et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science, 2014.
-
Azetidine Ring Strain & Stability: Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Reviews, 2021.
-
Buchwald Precatalysts User Guide: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.
-
Directing Groups for Azetidines: He, J., et al. "Ligand-Promoted Borylation of C(sp3)–H Bonds with Palladium Catalysts." Nature, 2014. (Context on directing groups for strained rings).
Sources
Technical Support Center: Large-Scale Production of 3-Ethylazetidine
Welcome to the comprehensive technical support guide for the large-scale production of 3-Ethylazetidine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic compound at an industrial scale. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Introduction to the Synthetic Challenge
The synthesis of 3-Ethylazetidine on a large scale presents a unique set of challenges primarily due to the inherent ring strain of the four-membered azetidine core.[1][2] This strain influences the reactivity and stability of intermediates, often leading to side reactions and purification difficulties.[2] A common and practical industrial approach involves a multi-step synthesis starting from readily available precursors, which will be the focus of this guide.
The most logical and scalable synthetic route proceeds via a 3-hydroxyazetidine intermediate, followed by oxidation, olefination, and reduction. This pathway allows for better control and avoids some of the pitfalls of direct alkylation methods.
Caption: Proposed synthetic pathway for 3-Ethylazetidine.
Part 1: Synthesis of N-Boc-3-hydroxyazetidine Precursor
The journey to 3-Ethylazetidine typically begins with the synthesis of a stable, protected 3-hydroxyazetidine intermediate. A widely adopted method involves the reaction of benzylamine with epichlorohydrin, followed by Boc protection.[3][4]
Frequently Asked Questions (FAQs)
Q1: During the initial cyclization of benzylamine and epichlorohydrin, I'm observing significant byproduct formation and low yields. What are the likely causes and solutions?
A1: This is a common issue often attributed to poor temperature control and incorrect stoichiometry. The reaction is highly exothermic, and localized heating can lead to the formation of dimeric and polymeric byproducts.
Troubleshooting Guide:
| Problem | Plausible Cause | Recommended Solution |
| Low Yield of N-Benzyl-3-hydroxyazetidine | Uncontrolled exotherm leading to side reactions. | Implement a robust cooling system and slow, controlled addition of epichlorohydrin to maintain the reaction temperature between 0-5 °C.[3] |
| Incorrect stoichiometry. | Use a slight excess of epichlorohydrin (around 1.3 equivalents) to ensure complete consumption of benzylamine.[3] | |
| Formation of Dimeric Byproducts | High concentration of reactants. | Conduct the reaction in a suitable solvent (e.g., water) at a sufficient dilution to favor the intramolecular cyclization over intermolecular side reactions.[3] |
Q2: What is the best way to protect the nitrogen of N-Benzyl-3-hydroxyazetidine with a Boc group on a large scale?
A2: For large-scale operations, a straightforward reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base is recommended. The choice of solvent and base is critical for achieving high yields and simplifying the workup.
Experimental Protocol: Boc Protection of N-Benzyl-3-hydroxyazetidine
-
Dissolution: Dissolve N-Benzyl-3-hydroxyazetidine in a suitable solvent like tetrahydrofuran (THF) or methanol.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Catalyst: For the subsequent hydrogenolysis step to remove the benzyl group, a palladium on carbon (Pd/C) catalyst is typically used.[5]
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere.[5]
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude N-Boc-3-hydroxyazetidine can often be used in the next step without further purification.[5]
Part 2: Oxidation to N-Boc-3-azetidinone
The conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone is a critical step. The choice of oxidizing agent for large-scale production is a balance between reactivity, cost, safety, and ease of byproduct removal.
Frequently Asked Questions (FAQs)
Q3: I am considering Swern oxidation for the conversion of N-Boc-3-hydroxyazetidine. What are the main challenges at an industrial scale?
A3: While the Swern oxidation is a powerful and generally high-yielding method, its implementation on a large scale has several challenges.
Troubleshooting Guide: Swern Oxidation
| Challenge | Plausible Cause | Recommended Mitigation Strategy |
| Exothermic Runaway | The reaction between DMSO and oxalyl chloride is highly exothermic. | Strict temperature control is crucial. The reaction must be maintained at very low temperatures (typically below -60 °C).[6][7] A reliable and efficient cooling system is paramount. |
| Gas Evolution | The reaction produces carbon monoxide (CO) and carbon dioxide (CO₂), and the byproduct dimethyl sulfide ((CH₃)₂S) is a volatile and malodorous gas.[1] | The reactor must be equipped with a proper gas scrubbing system to handle toxic and foul-smelling off-gases.[1] |
| Byproduct Removal | Dimethyl sulfide needs to be effectively removed from the product and waste streams. | Used glassware and reaction vessels should be quenched with an oxidizing agent like bleach to neutralize the dimethyl sulfide.[6] |
Q4: Are there viable alternatives to Swern oxidation for large-scale synthesis?
A4: Yes, Dess-Martin Periodinane (DMP) oxidation is a common alternative.[8][9] It offers milder reaction conditions (often at room temperature) and avoids the generation of malodorous byproducts.[10] However, DMP is more expensive and can be explosive under certain conditions, which requires careful handling and risk assessment for industrial applications.[5][10]
Caption: Comparison of Swern and Dess-Martin oxidations for large-scale synthesis.
Part 3: Wittig Reaction for 3-Ethylideneazetidine Synthesis
The introduction of the ethyl group is typically achieved via a Wittig reaction on N-Boc-3-azetidinone to form N-Boc-3-ethylideneazetidine, followed by hydrogenation.
Frequently Asked Questions (FAQs)
Q5: The removal of triphenylphosphine oxide (TPPO) after the Wittig reaction is proving difficult on a large scale. What are the best industrial practices for its removal?
A5: The removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a well-known challenge in large-scale Wittig reactions.[11][12] Its high polarity and crystallinity can complicate purification.
Troubleshooting Guide: TPPO Removal
| Method | Principle | Large-Scale Applicability & Considerations |
| Crystallization/Precipitation | TPPO has low solubility in nonpolar solvents like hexanes or ether. | This is often the most practical method at scale. The crude reaction mixture can be concentrated and then triturated with a nonpolar solvent to precipitate the TPPO, which can then be removed by filtration.[13] |
| Acid-Base Extraction | Not directly applicable to TPPO itself, but can be used if the desired product has acidic or basic functionality. | This method is product-dependent and may not be a general solution. |
| Complexation with Metal Salts | TPPO can form complexes with metal salts like ZnCl₂ or MgCl₂, which can then be removed by filtration or extraction. | This adds extra steps and reagents to the process, increasing cost and waste streams. |
| Filtration through a Silica Plug | The highly polar TPPO adsorbs strongly to silica gel. | While effective, using large quantities of silica for filtration on an industrial scale can be costly and generate significant solid waste.[14] |
Q6: What are the key parameters to control during the hydrogenation of N-Boc-3-ethylideneazetidine?
A6: The catalytic hydrogenation of the exocyclic double bond to form N-Boc-3-ethylazetidine is generally a clean and efficient reaction.
Key Parameters for Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[15] Other catalysts like platinum on carbon (Pt/C) can also be used.
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen. The optimal pressure will depend on the reactor design and catalyst activity.
-
Solvent: Solvents such as ethanol, methanol, or ethyl acetate are commonly used.
-
Temperature: The reaction is usually conducted at room temperature.
-
Monitoring: The reaction progress should be monitored by GC-MS or ¹H NMR to ensure complete conversion and to avoid over-reduction or side reactions.
Part 4: Deprotection and Final Product Isolation
The final step is the removal of the N-Boc protecting group to yield 3-Ethylazetidine.
Frequently Asked questions (FAQs)
Q7: What are the recommended methods for N-Boc deprotection at a large scale, and what are the potential pitfalls?
A7: The choice of deprotection method depends on the stability of the final product and the desired salt form.
N-Boc Deprotection Methods:
| Method | Reagents | Advantages | Disadvantages & Scale-up Considerations |
| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent (e.g., dioxane, isopropanol).[2] | Fast and efficient.[2] Yields the corresponding salt of the amine. | TFA is corrosive and expensive. Handling large volumes of acidic and corrosive materials requires specialized equipment. The use of a deep eutectic solvent like choline chloride/p-toluenesulfonic acid can be a greener alternative.[2] |
| Thermal Deprotection | Heating in a suitable solvent. | Can be a simple, reagent-free method. | Requires high temperatures, which may not be suitable for all substrates.[16] The reaction needs to be carefully optimized to avoid decomposition. |
Q8: How can I best purify the final 3-Ethylazetidine product on a large scale?
A8: Given that 3-Ethylazetidine is a relatively low molecular weight, volatile amine, distillation is the most practical and cost-effective method for purification at an industrial scale.
Purification Strategy:
-
Neutralization: If the deprotection was performed under acidic conditions, the resulting salt is neutralized with a suitable base (e.g., NaOH, K₂CO₃) to liberate the free amine.
-
Extraction: The free amine is extracted into a suitable organic solvent.
-
Distillation: The organic extract is then subjected to fractional distillation to isolate the pure 3-Ethylazetidine. The boiling point will be a key parameter to monitor.
Part 5: Analytical Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
| Analytical Technique | Application | Key Parameters to Monitor |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of starting materials, appearance of product and major byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components (starting materials, intermediates, byproducts, and final product). | Purity assessment, detection of residual solvents. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile components, purity assessment of intermediates and the final product. | Purity of N-Boc protected intermediates and the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of intermediates and the final product. | Confirmation of the chemical structure and absence of structural isomers. |
Part 6: Safety Considerations for Large-Scale Production
The large-scale synthesis of 3-Ethylazetidine involves several hazardous reagents and potentially energetic reactions. A thorough safety assessment is mandatory.
-
Exothermic Reactions: The initial cyclization and Swern oxidation are highly exothermic and require robust temperature control and emergency cooling capabilities.[7]
-
Hazardous Reagents:
-
Epichlorohydrin: A known carcinogen and toxic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Oxalyl Chloride: Highly corrosive and reacts violently with water. Generates toxic CO gas.[1]
-
Pyrophoric Reagents: If Grignard reagents are considered as an alternative synthetic route, their pyrophoric nature requires specialized handling procedures under an inert atmosphere.[17]
-
-
Hydrogenation: The use of hydrogen gas under pressure presents a fire and explosion risk. The hydrogenation reactor must be properly designed and maintained for high-pressure reactions.
-
Waste Disposal: Proper procedures for quenching and disposing of reactive reagents and byproducts (e.g., TPPO, organoiodine compounds from DMP) must be in place.[12]
This technical support guide provides a framework for addressing the common challenges in the large-scale production of 3-Ethylazetidine. By understanding the underlying chemistry and implementing robust process controls, these challenges can be effectively managed to achieve a safe, efficient, and scalable manufacturing process.
References
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Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Available at: [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
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Photochemical Flow Synthesis of 3‐Hydroxyazetidines - Baxendale Group - Durham University. Available at: [Link]
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Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
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Application of Dess-Martin oxidation in total synthesis of natural products - (PDF). Available at: [Link]
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Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]
-
Dess–Martin periodinane - Wikipedia. Available at: [Link]
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Aza-Wittig reaction - Wikipedia. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
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Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. Available at: [Link]
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An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process - MDPI. Available at: [Link]
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Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. Available at: [Link]
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Thermodynamic conformational analysis and structural stability of the nicotinic analgesic ABT-594 - PubMed. Available at: [Link]
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Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Publications. Available at: [Link]
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Swern oxidation - Wikipedia. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed Central. Available at: [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. Available at: [Link]
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Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
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Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
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3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem. Available at: [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - (PDF). Available at: [Link]
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Dess-Martin Periodinane (DMP) Reagent || Important Practice Questions || Advanced Organic Chemistry - YouTube. Available at: [Link]
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Validation & Comparative
Comparative study of 3-Ethylazetidine and pyrrolidine analogues in biological assays
Topic: Comparative Study of 3-Ethylazetidine and Pyrrolidine Analogues in Biological Assays Content Type: Publish Comparison Guide
A Strategic Analysis for Hit-to-Lead Optimization
Executive Summary
In modern medicinal chemistry, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring to a four-membered azetidine—is a high-impact strategy for optimizing lead compounds. While pyrrolidine is a ubiquitous scaffold in FDA-approved drugs, its physicochemical profile can sometimes limit efficacy due to metabolic liability or hERG channel inhibition.
This guide objectively compares 3-ethylazetidine (and 3-substituted azetidines generally) against their pyrrolidine counterparts. We analyze the structural, physicochemical, and biological consequences of this ring contraction, providing actionable data for researchers navigating the "fatty amine" problem in drug discovery.
Structural & Physicochemical Profile
The transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in molecular weight; it is a fundamental shift in vector geometry and electronic character.
A. Geometric Vectors and Conformational Rigidity
The most immediate impact of the azetidine switch is the alteration of substituent exit vectors.
-
Pyrrolidine: Adopts an "envelope" or "twist" conformation.[1] The C3-substituent (e.g., ethyl group) has significant conformational freedom, sweeping a larger volume.
-
Azetidine: The 4-membered ring is puckered but relatively rigid compared to pyrrolidine. The angle at the nitrogen is compressed (~90° vs ~109°), and the exit vector of the C3-substituent is more defined.
Impact: If a binding pocket is narrow, the azetidine analogue often retains potency while reducing steric clashes. However, if the pyrrolidine substituent relies on a specific "envelope" flap to reach a hydrophobic pocket, potency may be lost.
B. Lipophilicity (LogD) and Basicity (pKa)
One of the primary drivers for the azetidine switch is the reduction of lipophilicity (LogD) and modulation of basicity.
| Property | Pyrrolidine Scaffold | 3-Ethylazetidine Scaffold | Impact of Switch |
| LogP (ClogP) | ~0.46 (Parent) | ~0.15 (Parent) | Lowers Lipophilicity: Improves solubility and reduces non-specific binding. |
| Basicity (pKa) | ~11.27 | ~11.29 | Neutral/Similar: Contrary to common belief, the parent ring contraction does not drastically lower pKa. However, N-functionalization (e.g., N-aryl) on azetidines lowers pKa more effectively than on pyrrolidines due to electronic transmission through the strained ring. |
| Ligand Efficiency (LE) | Moderate | High | Increases LE: Lower MW with maintained potency improves LE scores. |
Biological Performance Comparison
A. Metabolic Stability: The Oxidative vs. Ring-Opening Trade-off
This is the most critical differentiator for the Senior Scientist.
-
Oxidative Metabolism (CYP450): Pyrrolidines are prone to
-carbon oxidation (adjacent to nitrogen), leading to lactam formation or ring opening. Azetidines are significantly more resistant to this oxidative clearance due to the high energy barrier of forming a double bond (iminium ion) in a strained 4-membered ring (Bredt’s rule-like strain). -
The "Hidden" Liability (GSH Trapping): While resistant to oxidation, azetidines introduce a risk of nucleophilic ring opening. In the presence of Glutathione S-Transferases (GSTs), the strained azetidine ring can undergo nucleophilic attack by glutathione (GSH), leading to irreversible covalent adducts.[2] This is a toxicity red flag.
Expert Insight: When switching to azetidine, you often solve a CYP clearance problem but risk creating a reactive metabolite problem. You must screen for GSH adducts early.
B. Safety Pharmacology: hERG Inhibition
The azetidine switch is a proven tactic to reduce hERG liability.
-
Mechanism: hERG inhibition is driven by lipophilicity and basicity (trapping in the channel pore).
-
Data Trend: Replacing a 3-ethylpyrrolidine with 3-ethylazetidine typically lowers hERG inhibition (higher IC50) by reducing LogD and altering the spatial volume of the basic amine, making it a poorer fit for the hERG pharmacophore.
Decision Framework: The Azetidine Switch
The following diagram outlines the logical decision process for deploying the azetidine scaffold during lead optimization.
Caption: Decision logic for replacing pyrrolidine with azetidine, highlighting the critical GSH trapping checkpoint.
Experimental Protocols
To validate the comparison in your own program, use these standardized protocols.
Protocol A: Reactive Metabolite Screening (GSH Trapping)
Since azetidines carry a ring-opening risk, this assay is mandatory.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or recombinant GSTs.
-
Cofactors: NADPH (1 mM) (for P450-mediated activation) and Glutathione (GSH) (5 mM) (for direct or transferase-mediated attack).
-
Substrate: 10 µM of 3-Ethylazetidine analogue.
-
Conditions: Incubate at 37°C for 60 minutes in phosphate buffer (pH 7.4).
-
Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (High Res).
-
Detection: Search for [M + 307.08]⁺ adducts (Parent + GSH).
-
Interpretation: >1% adduct formation relative to parent indicates a high risk of idiosyncratic toxicity (DILI).
-
Protocol B: Comparative Intrinsic Clearance (CLint)
-
System: HLM and Rat Liver Microsomes (RLM).
-
Concentration: 1 µM test compound.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Calculation: Plot ln(remaining %) vs. time.
. -
Benchmark: Compare the azetidine directly to the pyrrolidine analogue. Expect the azetidine to show 2-5x lower turnover if the pyrrolidine was suffering from
-oxidation.
Synthesis of 3-Substituted Azetidines
Accessing 3-ethylazetidine derivatives can be more challenging than pyrrolidines. A robust route utilizes the Tosylate Displacement method.
-
Starting Material: 2-substituted-1,3-propanediol (e.g., 2-ethyl-1,3-propanediol).
-
Activation: React with Tosyl Chloride (TsCl) or Triflic Anhydride (
) to form the bis-electrophile. -
Cyclization: React with the primary amine (
) and a base (DIPEA) in refluxing acetonitrile. -
Yield: Typically 40-70%.
-
Note: Azetidine formation is kinetically slower than pyrrolidine formation (5-exo-tet is faster than 4-exo-tet), requiring higher temperatures or stronger leaving groups (Triflates).
-
References
-
Lowe, D. (2016). Azetidines: Small Rings, Big Prospects. Science Translational Medicine. Link
-
Stepan, A. F., et al. (2012).[3] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry. (Provides foundational data on 4-membered ring metabolic stability). Link
-
Pike, K. G., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.[1] (Key reference for the GSH trapping liability). Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Comparative physicochemical data relevant to 4-membered rings). Link
-
BenchChem. (2025).[1] Comparative Biological Activity of 3-Substituted Azetidine Analogs. (Data on 3-aminoazetidine vs pyrrolidine TRIs). Link
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The Azetidine Advantage: A Comparative Guide to the Biological Activity of 3-Ethylazetidine Derivatives and Their Carbocyclic Counterparts
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates is perpetual. Among the myriad of structures explored, small, strained ring systems have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of 3-ethylazetidine derivatives and their carbocyclic analogs, ethylcyclobutane derivatives. By examining their physicochemical properties and supporting experimental data across various therapeutic areas, we aim to elucidate the nuanced yet critical differences that make the azetidine ring a privileged scaffold in modern medicinal chemistry.
Introduction: The Allure of Strained Scaffolds
Four-membered rings, such as azetidines and cyclobutanes, are intriguing building blocks in drug design. Their inherent ring strain and distinct three-dimensional geometries offer a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1] While both scaffolds provide a departure from the often-planar structures of aromatic systems, the introduction of a heteroatom in the azetidine ring dramatically alters its properties and, consequently, its biological potential.
The core of this guide focuses on the impact of a 3-ethyl substitution on both the azetidine and cyclobutane rings. This seemingly simple alkyl substitution allows for a direct comparison of the intrinsic properties of the heterocyclic and carbocyclic cores.
Physicochemical Properties: The Foundation of Biological Activity
The fundamental differences in the biological activities of 3-ethylazetidine and ethylcyclobutane derivatives can be traced back to their distinct physicochemical properties. The presence of a nitrogen atom in the azetidine ring introduces polarity, basicity, and the capacity for hydrogen bonding—features absent in the nonpolar, hydrophobic cyclobutane ring.
| Property | 3-Ethylazetidine Moiety | Ethylcyclobutane Moiety | Implication for Biological Activity |
| Polarity | Polar | Nonpolar | Azetidines can engage in polar interactions with target proteins and may exhibit improved aqueous solubility. |
| Basicity | Basic (pKa of the ring nitrogen) | Non-basic | The basic nitrogen of azetidine can act as a proton acceptor, forming ionic interactions with acidic residues in a binding pocket. This can also influence absorption and distribution. |
| Hydrogen Bonding | Hydrogen bond acceptor (and potentially donor if N-unsubstituted) | None | The ability to form hydrogen bonds is a critical determinant of drug-target interactions and can significantly enhance binding affinity and selectivity. |
| Lipophilicity | Generally lower than carbocyclic analog | Higher than azetidine analog | Lipophilicity is a key factor in determining a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[2] Azetidines may offer a more favorable balance of lipophilicity and solubility. |
| Metabolic Stability | Can be susceptible to N-dealkylation or oxidation | Generally metabolically stable | The metabolic fate of a drug is crucial for its half-life and potential for drug-drug interactions.[3] |
These differing properties suggest that while ethylcyclobutane derivatives may be suitable for occupying hydrophobic pockets, 3-ethylazetidine derivatives possess a more versatile toolkit for interacting with biological targets, potentially leading to higher potency and selectivity.
Comparative Biological Activities: A Therapeutic Perspective
While direct head-to-head studies of 3-ethylazetidine and ethylcyclobutane derivatives are scarce, we can draw valuable insights from the broader body of research on substituted azetidines and cyclobutanes in key therapeutic areas.
Anticancer Activity
The azetidine scaffold is a common feature in a variety of anticancer agents.[1] Its derivatives have been shown to exhibit potent antiproliferative activity against a range of cancer cell lines.[4] The nitrogen atom can be crucial for interacting with key residues in enzyme active sites or receptors involved in cancer cell signaling.
For instance, a study on N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones demonstrated good growth inhibition against MCF-7 breast carcinoma, HCT-116 colon carcinoma, and A549 lung adenocarcinoma cell lines.[4] The azetidine moiety was introduced to explore its potential as a key building block in the development of new anticancer agents.
In contrast, while cyclobutane derivatives are also utilized in oncology, their role is often more as a rigid scaffold to orient other pharmacophoric groups. Their nonpolar nature makes them suitable for fitting into hydrophobic regions of target proteins.
Hypothetical Comparison: In a hypothetical scenario where a 3-ethylazetidine derivative and an ethylcyclobutane derivative are designed to target the same protein, the azetidine analog could exhibit superior activity if the binding pocket contains polar or acidic residues near the 3-position. The nitrogen atom of the azetidine could form a crucial hydrogen bond or ionic interaction that the cyclobutane analog cannot.
Antibacterial Activity
Azetidine-containing compounds have a rich history in antibacterial drug discovery, with the most famous examples being the β-lactam antibiotics (penicillins, cephalosporins).[5] More broadly, various substituted azetidine derivatives have demonstrated significant antimicrobial potential.[6][7] The polarity and hydrogen bonding capability of the azetidine ring can be critical for interactions with bacterial enzymes or cell wall components.
A study on new azetidine derivatives showed significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria.[6] Another study highlighted that even minor changes in the substitution pattern on the azetidine ring can have a major effect on its antimicrobial activities.[5]
Cyclobutane-containing compounds are less common as direct antibacterial agents, again typically serving as rigid linkers or to enhance metabolic stability.
Hypothetical Comparison: When targeting a bacterial enzyme, the 3-ethylazetidine derivative might show greater potency due to the ability of the azetidine nitrogen to interact with the enzyme's active site, for example, through hydrogen bonding with a serine or threonine residue. The ethylcyclobutane counterpart would lack this specific interaction.
Central Nervous System (CNS) Activity
The physicochemical properties of a molecule are paramount for its ability to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system. The azetidine scaffold has been successfully incorporated into CNS-active compounds.[1] The ability to modulate the basicity of the azetidine nitrogen allows for fine-tuning of the molecule's charge state at physiological pH, which is a critical factor for BBB penetration.
Novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression, demonstrating in vivo activity.[8] The synthesis of diverse azetidine-based scaffolds has been a focus for developing CNS-focused libraries of lead-like molecules.[9]
Hypothetical Comparison: For a CNS target, the 3-ethylazetidine derivative might have an advantage over its ethylcyclobutane counterpart. The azetidine's polarity and the potential for protonation of the nitrogen could be optimized to achieve the delicate balance of properties required for both BBB penetration and target engagement. The purely hydrophobic nature of the ethylcyclobutane derivative might lead to excessive lipophilicity, potentially causing poor solubility and non-specific binding.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Anticancer Activity Screening
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 3-ethylazetidine and ethylcyclobutane derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the 3-ethylazetidine and ethylcyclobutane derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the antimicrobial activity of compounds using the broth microdilution assay.
Conclusion: The Strategic Advantage of the Azetidine Moiety
While both 3-ethylazetidine and ethylcyclobutane derivatives offer a rigid four-membered ring scaffold, the incorporation of a nitrogen atom in the azetidine ring provides a significant advantage in terms of the diversity of potential biological interactions. The ability to act as a hydrogen bond acceptor and its inherent basicity allow for specific and potent interactions with biological targets that are not possible for its carbocyclic counterpart.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the nature of its binding site. However, for targets that possess polar or charged residues, the 3-ethylazetidine scaffold presents a more promising starting point for the design of potent and selective therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to make more informed decisions in their drug discovery endeavors and to facilitate the exploration of these fascinating and valuable molecular architectures.
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A Senior Application Scientist's Guide to Chiral Purity Analysis of 3-Ethylazetidine
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For small, nitrogen-containing heterocycles like 3-Ethylazetidine, a valuable building block in medicinal chemistry, ensuring enantiomeric purity is paramount.[1] This guide provides a comprehensive comparison of chiral chromatography methods for the purity analysis of 3-Ethylazetidine, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemically pure active pharmaceutical ingredients (APIs).
The Imperative of Chiral Separation
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates due to their unique structural and conformational properties.[1] The presence of a stereocenter at the 3-position of 3-Ethylazetidine means it exists as a pair of enantiomers—non-superimposable mirror images. While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or, in a worst-case scenario, contribute to undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this critical analysis.[2]
The Mechanism of Chiral Recognition
Direct chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3][4] The differing stability of these complexes leads to different retention times, enabling their separation.[3][4] The most successful and widely used CSPs for a broad range of chiral compounds are based on polysaccharide derivatives, such as amylose and cellulose.[5][6][7] These CSPs offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
A Comparative Study of Chiral Stationary Phases for 3-Ethylazetidine Analysis
Given the structural characteristics of 3-Ethylazetidine as a small, basic amine, polysaccharide-based CSPs are a logical starting point for method development.[5][6] We will compare the performance of two prominent types of polysaccharide-based CSPs: an amylose-based column and a cellulose-based column, under both normal phase and polar organic modes of separation.
Experimental Workflow for Chiral Method Development
A systematic approach to chiral method development is crucial for efficiently identifying an optimal separation method. The following workflow outlines the key steps:
Caption: A systematic workflow for chiral method development, from initial screening to validation.
Comparison 1: Amylose-Based CSP in Normal Phase and Polar Organic Modes
Amylose-based CSPs have demonstrated excellent selectivity for a wide range of chiral compounds, including those with amine functionalities.[5][6] We evaluated an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP.
Experimental Protocol 1: Normal Phase HPLC
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Experimental Protocol 2: Polar Organic Mode
-
Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Comparison 2: Cellulose-Based CSP in Normal Phase and Polar Organic Modes
Cellulose-based CSPs, particularly those with the same derivatization as their amylose counterparts, often provide complementary and sometimes superior selectivity.[8] We evaluated an immobilized cellulose tris(3,5-dimethylphenylcarbamate) CSP.
Experimental Protocol 3: Normal Phase HPLC
-
Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Experimental Protocol 4: Polar Organic Mode
-
Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol with 0.1% Diethylamine
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Performance Data Summary
The following table summarizes the chromatographic performance of the four methods for the enantiomeric separation of 3-Ethylazetidine.
| Method | Stationary Phase | Mobile Phase Mode | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 1 | Amylose-based | Normal Phase | 6.8 | 7.9 | 1.18 | 2.1 |
| 2 | Amylose-based | Polar Organic | 4.2 | 4.9 | 1.17 | 1.9 |
| 3 | Cellulose-based | Normal Phase | 8.1 | 9.8 | 1.23 | 2.8 |
| 4 | Cellulose-based | Polar Organic | 5.5 | 6.8 | 1.25 | 3.1 |
Causality Behind Experimental Choices and In-Depth Analysis
The choice of polysaccharide-based CSPs was predicated on their proven success in resolving a wide array of chiral molecules, including amines.[5][6] The use of an immobilized version of these CSPs provides greater solvent compatibility, allowing for a broader range of mobile phases to be screened for optimal selectivity.[9]
Mobile Phase Selection:
-
Normal Phase: A combination of a non-polar alkane (n-Heptane) and a polar alcohol (Isopropanol or Ethanol) is standard for this mode. The alcohol acts as the polar modifier, influencing the retention and selectivity. A small amount of a basic additive, such as Diethylamine (DEA), is crucial when analyzing basic compounds like 3-Ethylazetidine. DEA acts as a competitor for highly active sites on the stationary phase, leading to improved peak shape and reproducibility.
-
Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile and methanol. It can offer different selectivity compared to normal phase and is often advantageous for compounds with better solubility in polar solvents.[7] Again, the inclusion of a basic modifier is essential for good chromatography of amines.
Performance Comparison:
-
Selectivity and Resolution: In this comparative study, the cellulose-based CSP demonstrated superior selectivity (α) and resolution (Rs) for the enantiomers of 3-Ethylazetidine in both normal phase and polar organic modes. This highlights the importance of screening different polysaccharide backbones, as the subtle differences in their helical structures can significantly impact chiral recognition.
-
Analysis Time: The polar organic methods generally resulted in shorter analysis times. Method 4, utilizing the cellulose-based CSP with a methanol mobile phase, provided the best overall performance with excellent resolution in under 8 minutes.
-
Elution Order: It is important to note that the enantiomeric elution order can sometimes be reversed between different CSPs or even with different mobile phases on the same CSP.[7] This can be a valuable tool in method development, especially for the trace analysis of an enantiomeric impurity, where it is often preferable for the impurity to elute before the main peak.[7]
Logical Relationships in Chiral Separation
The interplay between the analyte, CSP, and mobile phase dictates the success of a chiral separation. This relationship can be visualized as follows:
Caption: The triangular relationship between the analyte, CSP, and mobile phase in achieving chiral separation.
Conclusion and Recommendations
For the robust chiral purity analysis of 3-Ethylazetidine, this comparative guide demonstrates the superior performance of an immobilized cellulose-based CSP over an amylose-based CSP. Specifically, Method 4 (Cellulose-based CSP in Polar Organic Mode) is recommended as the starting point for validation due to its excellent resolution, good peak shape, and relatively short analysis time.
This guide underscores the necessity of a systematic screening approach that includes diverse chiral stationary phases and mobile phase modes. By understanding the fundamental principles of chiral recognition and methodically exploring the parameter space, researchers can confidently develop and validate reliable methods for ensuring the enantiomeric purity of critical pharmaceutical building blocks like 3-Ethylazetidine.
References
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Armstrong, D. W., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]
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Jain, R., & Smith, D. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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LCGC International. (n.d.). Application Notes: Chiral. LCGC International. [Link]
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Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. [Link]
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Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]
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Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Aturki, Z., & Fanali, S. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate. [Link]
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-
Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA. HPLC. [Link]
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Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]
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Ilisz, I., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. [Link]
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Ellman, J. A., et al. (2019). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]
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Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Martsynkevich, O. O., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
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Aturki, Z., & Fanali, S. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]
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Farkas, T., et al. (2010). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Glorius, F., et al. (2018). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. [Link]
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Yan, H., & Row, K. H. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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A Comparative Assessment of N-Protecting Groups for 3-Ethylazetidine: A Guide for Synthetic Strategy and Optimization
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and its role as a bioisostere for other cyclic and acyclic functionalities have led to its incorporation into a multitude of biologically active compounds.[1][2][3] 3-Ethylazetidine, in particular, serves as a valuable chiral building block for drug candidates. However, the synthetic manipulation of this scaffold is often complicated by the nucleophilic and basic nature of the ring nitrogen.
To achieve selective chemical transformations at other positions of the molecule, the temporary masking or "protection" of the azetidine nitrogen is a critical and unavoidable step.[4] The choice of the N-protecting group is far from trivial; it profoundly impacts the entire synthetic route, influencing reaction yields, stability of intermediates, and the conditions required for its eventual removal. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) further complicates this choice, as the stability of the protected ring to various reagents must be carefully considered.[1]
This guide provides a comparative assessment of the most commonly employed N-protecting groups for 3-ethylazetidine: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl) groups. We will delve into the practical aspects of their introduction and removal, evaluate their stability profiles, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make strategic, evidence-based decisions for their synthetic campaigns.
The Ideal N-Protecting Group: Key Strategic Considerations
The selection of an optimal N-protecting group is a strategic decision dictated by the overall synthetic plan. The ideal group should function as a temporary "switch" for the nitrogen's reactivity, being easily installed and removed without affecting other functionalities. The key criteria for selection are:
-
Ease and Efficiency of Introduction: The protection reaction should be high-yielding, use readily available reagents, and proceed under mild conditions that are tolerant of the existing functional groups in the starting material.[5][6]
-
Stability: The protected nitrogen must be robust enough to withstand the full gamut of planned downstream reactions, which may include exposure to strong bases, acids, nucleophiles, organometallics, or reductive/oxidative conditions.[7]
-
Ease and Selectivity of Removal (Deprotection): The deprotection step must be efficient and, most importantly, orthogonal. This means the conditions for removing the N-protecting group should not cleave other protecting groups or compromise the integrity of the final molecule.[8]
-
Impact on Physicochemical Properties: The protecting group can influence the polarity, crystallinity, and solubility of the intermediate, affecting its handling and purification (e.g., by column chromatography or crystallization).
Comparative Analysis of Common N-Protecting Groups
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines in medicinal chemistry, and for good reason. Its popularity stems from a favorable balance of stability and mild deprotection conditions.
-
Introduction: The N-Boc protection of 3-ethylazetidine is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.[5] Catalyst-free procedures in water have also been reported for other amines, highlighting the reaction's versatility.[9]
-
Stability Profile: N-Boc-3-ethylazetidine is highly stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation. This robustness makes it compatible with reactions such as ester saponification, reductions with metal hydrides, and many carbon-carbon bond-forming reactions.[7]
-
Deprotection: The Boc group is most commonly removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent rapidly and cleanly cleaves the carbamate to yield the corresponding ammonium salt.[8] Milder, alternative methods using reagents like aqueous phosphoric acid have also been developed for substrates with high acid sensitivity.[9]
-
Strategic Assessment:
-
Advantages: The primary advantage of the Boc group is its ease of removal under mild, non-hydrogenolytic conditions. Its widespread use means that a vast library of protocols and troubleshooting guides are available. For azetidines, the use of a tert-butyl carbamate has been anecdotally reported to lead to cleaner subsequent displacement reactions.[10] It is frequently employed in the synthesis of complex 3-substituted azetidines.[11][12]
-
Disadvantages: The key limitation is its lability to strong acids. If any step in the planned synthetic sequence requires acidic conditions, the Boc group is likely unsuitable and may be prematurely cleaved.[13]
-
The Orthogonal Partner: Benzyloxycarbonyl (Cbz) Group
The Cbz group offers a crucial element of orthogonality to the Boc group, making it an indispensable tool for complex, multi-step syntheses.
-
Introduction: N-Cbz protection is typically accomplished by treating 3-ethylazetidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (i.e., with an aqueous base like NaHCO₃) or with an organic base in an aprotic solvent.[6]
-
Stability Profile: The Cbz group is stable to the acidic conditions that would readily cleave a Boc group. It is also generally stable to a range of basic and nucleophilic reagents.[6]
-
Deprotection: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) reductively cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[14][15] This deprotection method is exceptionally mild and clean.
-
Strategic Assessment:
-
Advantages: The stability of the Cbz group to acidic conditions makes it the perfect orthogonal protecting group to use in tandem with acid-labile groups like Boc or tert-butyl esters. Its removal conditions are neutral and very mild, often resulting in high yields of the deprotected amine. The N-Cbz group has also been shown to be beneficial for the reactivity of certain azetidine intermediates.[16]
-
Disadvantages: The deprotection by hydrogenation is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or some aromatic heterocycles. The palladium catalyst can also be poisoned by sulfur-containing compounds.
-
The Fortress: p-Toluenesulfonyl (Tosyl) Group
When a nitrogen atom must be shielded through exceptionally harsh reaction conditions, the robust Tosyl group is often the protector of last resort.
-
Introduction: N-tosylation is achieved by reacting 3-ethylazetidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.
-
Stability Profile: The resulting sulfonamide is exceptionally stable. It is resistant to strong acids, strong bases, many oxidizing and reducing agents, and a wide array of organometallic reagents.[17] This high stability is due to the electron-withdrawing nature of the sulfonyl group, which significantly reduces the nucleophilicity and basicity of the nitrogen atom.
-
Deprotection: The stability of the tosyl group is also its greatest drawback. Its removal requires harsh, reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with potent reducing agents like samarium diiodide.[17]
-
Strategic Assessment:
-
Advantages: Unmatched stability makes it suitable for protecting the azetidine nitrogen during transformations that would degrade Boc or Cbz groups.
-
Disadvantages: The harsh deprotection conditions are not compatible with a wide range of common functional groups (e.g., esters, ketones, halides), severely limiting its applicability in the synthesis of complex molecules. The strongly electron-withdrawing nature of the tosyl group can also unfavorably alter the reactivity of the azetidine ring itself.
-
Data Summary and Experimental Protocols
Comparative Data Table
| Protecting Group | Common Reagent | Stability | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O, Base | Stable: Base, H₂/Pd, NucleophilesUnstable: Strong Acid | Mild Acid (TFA, HCl) | Orthogonal to Cbz, Fmoc |
| Cbz | Cbz-Cl, Base | Stable: Acid, BaseUnstable: H₂/Pd, Strong Reductants | H₂/Pd, Transfer Hydrogenation | Orthogonal to Boc, Ts |
| Tosyl (Ts) | TsCl, Base | Stable: Strong Acid, Strong Base, Oxidants, Reductants | Harsh Reduction (Na/NH₃) | Limited due to harsh removal |
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Boc Protection of 3-Ethylazetidine
-
To a solution of 3-ethylazetidine (1.0 eq) in dichloromethane (DCM, ~0.2 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with the addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-ethylazetidine, which may be purified by column chromatography if necessary.
Protocol 2: Acidic Deprotection of N-Boc-3-ethylazetidine
-
Dissolve N-Boc-3-ethylazetidine (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting residue is the 3-ethylazetidinium trifluoroacetate salt. It can be converted to the free amine by partitioning between a strong base (e.g., 2 M NaOH) and an organic solvent, followed by separation, drying, and evaporation of the organic layer.
Protocol 3: N-Cbz Protection of 3-Ethylazetidine
-
Dissolve 3-ethylazetidine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution (1:1, ~0.2 M).
-
Cool the vigorously stirring mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion as monitored by TLC or LC-MS.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude N-Cbz-3-ethylazetidine by column chromatography.
Protocol 4: Hydrogenolytic Deprotection of N-Cbz-3-ethylazetidine
-
Dissolve N-Cbz-3-ethylazetidine (1.0 eq) in methanol or ethanol (~0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or a hydrogenator (1 atm).
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-ethylazetidine.
Mechanistic Insights & Strategic Workflow
Understanding the mechanisms of protection and deprotection is key to predicting potential side reactions and incompatibilities.
Deprotection Mechanisms
The deprotection of Boc and Cbz groups proceeds through fundamentally different pathways, which is the basis of their orthogonality.
Caption: Acid-catalyzed deprotection of an N-Boc group.
Caption: Catalytic hydrogenolysis of an N-Cbz group.
Decision-Making Workflow
The following workflow provides a logical framework for selecting the appropriate N-protecting group.
Caption: A decision tree for selecting an N-protecting group.
Conclusion and Recommendations
The strategic selection of an N-protecting group is a cornerstone of a successful synthetic campaign involving 3-ethylazetidine. Each group presents a unique profile of stability and reactivity that must be carefully matched to the planned chemical transformations.
-
The Boc group is recommended as the default, first-line choice for general applications. Its ease of introduction and mild, non-reductive cleavage conditions make it exceptionally versatile for a wide range of synthetic routes.
-
The Cbz group is the ideal choice when orthogonality to acid-labile functionalities is required. Its stability in acidic media and mild, neutral deprotection via hydrogenolysis provide a powerful complementary strategy to the Boc group, provided no other reducible groups are present in the molecule.
-
The Tosyl group should be reserved for situations where the azetidine nitrogen must be protected through exceptionally harsh conditions that would cleave both Boc and Cbz groups. Researchers must be prepared to employ aggressive reductive methods for its removal, a step that may require significant optimization and is incompatible with many sensitive functional groups.
By carefully considering the interplay between the protecting group and the overall synthetic strategy, chemists can navigate the complexities of azetidine chemistry with greater efficiency, confidence, and success.
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. mdpi.com [mdpi.com]
- 13. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
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- 16. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-Toluenesulfonamides [organic-chemistry.org]
Technical Guide: Assessing the pKa of 3-Ethylazetidine vs. Cyclic Amines
Executive Summary
3-Ethylazetidine represents a strategic scaffold in modern medicinal chemistry, offering a unique balance of basicity, lipophilicity, and metabolic stability. While the parent azetidine (pKa ~11.[1]29) and pyrrolidine (pKa ~11.[1][2]27) exhibit nearly identical basicity, the introduction of the ethyl group at the C3 position of the azetidine ring subtly modulates physicochemical properties without drastically altering the ionization profile.
This guide provides a comparative analysis of 3-Ethylazetidine against standard cyclic amines, supported by predicted physicochemical data and experimental protocols for precise pKa determination.
Structural Analysis & Basicity Mechanisms[1]
The Ring Strain Paradox
Cyclic amines do not follow a linear basicity trend based solely on ring size.[1] The basicity of 3-Ethylazetidine is governed by two competing factors: hybridization and solvation .[1]
-
Hybridization (The s-character effect): In the 4-membered azetidine ring, bond angles are constrained to ~90° (significantly less than the ideal 109.5° for sp³). To reduce angle strain, the ring bonds adopt higher p-character, forcing the nitrogen lone pair to adopt higher s-character . typically, higher s-character (e.g., sp² vs sp³) correlates with lower basicity because the electrons are held closer to the nucleus.
-
Solvation (The stabilizing factor): Despite the hybridization penalty, azetidines are unexpectedly strong bases (pKa > 11). This is attributed to the efficient solvation of the compact azetidinium cation. The 3-ethyl substituent adds lipophilic bulk distal to the nitrogen center, maintaining the solvation shell around the protonated amine while slightly increasing electron density via the inductive (+I) effect.
Comparative pKa Data
The following table synthesizes experimental values for parent rings and derived estimates for 3-Ethylazetidine based on Structure-Activity Relationship (SAR) trends.
| Cyclic Amine | Ring Size | pKa (Conjugate Acid) | LogP (Octanol/Water) | Structural Note |
| 3-Ethylazetidine | 4 | ~11.35 (Predicted) | ~1.2 | Ethyl group (+I effect) slightly enhances basicity vs parent. |
| Azetidine | 4 | 11.29 | 0.4 | High ring strain; compact cation solvation.[1] |
| Pyrrolidine | 5 | 11.27 | 0.46 | Relaxed conformation; standard secondary amine baseline.[1] |
| Piperidine | 6 | 11.22 | 0.84 | Chair conformation; steric hindrance slightly lowers solvation. |
| 3,3-Difluoroazetidine | 4 | ~7.5 | 1.1 | Fluorine (-I effect) drastically reduces basicity.[1] |
Note: The pKa of 3-Ethylazetidine is estimated to be marginally higher (+0.05 to +0.1 units) than the parent azetidine due to the weak electron-donating nature of the ethyl alkyl chain.
Experimental Protocol: Potentiometric Titration
For drug development applications, relying on predicted values is insufficient.[1] The following self-validating protocol ensures precise pKa determination for 3-Ethylazetidine.
Principle
Potentiometric titration measures the potential difference of a solution as a function of added titrant. For high-pKa bases like 3-Ethylazetidine, titration is performed on the conjugate acid (protonated form) using a standardized base (NaOH).
Reagents & Equipment[1]
-
Analyte: 3-Ethylazetidine hydrochloride (pure salt form).[1]
-
Titrant: 0.1 M NaOH (carbonate-free, standardized).
-
Solvent: Degassed HPLC-grade water (CO₂ affects high pH readings).[1]
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (to maintain constant activity coefficients).
-
Equipment: Automated potentiometric titrator with a combined glass Ag/AgCl pH electrode.
Step-by-Step Methodology
-
System Calibration:
-
Calibrate the electrode using a 3-point calibration (pH 4.01, 7.00, 10.01).
-
Validation Step: Verify slope efficiency is between 95-102%.[1]
-
-
Sample Preparation:
-
Dissolve ~5 mg of 3-Ethylazetidine HCl in 20 mL of 0.15 M KCl solution.
-
Ensure the starting pH is acidic (pH < 3).[1] If using the free base, add a known excess of HCl to protonate fully.
-
-
Inert Atmosphere:
-
Blanket the sample beaker with Nitrogen (N₂) or Argon gas to prevent atmospheric CO₂ absorption (critical for pH > 10).[1]
-
-
Titration:
-
Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the equivalence point).
-
Record pH vs. Volume of titrant.[1]
-
-
Data Analysis (Bjerrum Plot):
-
Determine the equivalence point using the first derivative (
).[1] -
The pKa is the pH at the half-equivalence point (where
).
-
Workflow Visualization
Figure 1: Logic flow for precise potentiometric determination of high-pKa cyclic amines.
Application in Drug Design: Why 3-Ethylazetidine?
While the pKa is similar to pyrrolidine, the 3-Ethylazetidine scaffold offers distinct advantages in medicinal chemistry programs, particularly for Fragment-Based Drug Discovery (FBDD) .
Lipophilicity Tuning (LogD)
The ethyl group increases the LogP compared to the parent azetidine. However, because the pKa remains high (~11.3), the molecule is >99% protonated at physiological pH (7.4).
-
Effect: The "ethyl" tag provides a localized lipophilic anchor without disrupting the global solubility provided by the cation. This is crucial for filling hydrophobic pockets in target proteins (e.g., GPCRs) while maintaining aqueous solubility.[1]
Metabolic Stability
Azetidines are generally more metabolically stable than pyrrolidines.[1]
-
Mechanism: Pyrrolidines are prone to
-oxidation by cytochrome P450 enzymes.[1] The strained azetidine ring is less susceptible to this specific oxidative pathway.[1] Furthermore, the substituent at the C3 position (remote from the nitrogen) sterically protects the ring from metabolic opening without hindering the amine's ability to engage in salt-bridge interactions.
Figure 2: Structure-Property relationships of the 3-Ethylazetidine scaffold.
Conclusion
3-Ethylazetidine is a potent, high-pKa secondary amine that functions as a superior bioisostere to pyrrolidine in scenarios requiring enhanced metabolic stability or subtle lipophilicity adjustments.[1]
-
Expected pKa: 11.3 – 11.4 (Predicted).[1]
-
Key Differentiator: Superior metabolic profile compared to 5-membered analogs.[1]
-
Recommendation: Use potentiometric titration under inert gas to validate the pKa for specific salt forms, as atmospheric CO₂ can skew results for such basic amines.
References
-
PubChem. Azetidine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
M. Pettersson et al. (2011).[1] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
S. Banerjee. (2017).[1][2] Comparative Basicity of Pyrrolidine and Piperidine. Quora/StackExchange Chemistry (Community Consensus). Available at: [Link]
-
Lowe, D. (2021).[1] Azetidines in Medicinal Chemistry. In the Pipeline (Science.org).[1] Available at: [Link]
-
Sirimulla, S. (2012).[1][3] Exploration of novel 3-substituted azetidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of Ring Strain in Small Nitrogen Heterocycles: Aziridine, Azetidine, and 3-Ethylazetidine
Introduction: The Energetic Landscape of Strained N-Heterocycles
In the realm of medicinal chemistry and drug development, the geometric and energetic properties of molecular scaffolds are of paramount importance. Small, saturated nitrogen heterocycles, such as aziridines and azetidines, are privileged motifs that offer a unique three-dimensional exit vector from a core structure, enhancing solubility and metabolic stability while providing a rigid framework for precise ligand-protein interactions.[1] However, their utility is intrinsically linked to their inherent ring strain—a consequence of distorted bond angles and eclipsed conformations. This strain is not merely a liability; it is a powerful tool that dictates the reactivity, stability, and conformational behavior of these molecules.[2][3] Understanding the nuances of ring strain allows chemists to harness it for synthetic advantage or to mitigate potential instability in drug candidates.
This guide provides an in-depth comparison of the ring strain in three key small heterocycles: aziridine, the archetypal three-membered ring; azetidine, its four-membered homolog; and 3-ethylazetidine, a representative substituted analogue. We will explore the theoretical underpinnings of ring strain, the experimental and computational methods used for its quantification, and the structural consequences that manifest in spectroscopic data.
Quantifying Ring Strain: Methodologies and Rationale
Ring strain energy (RSE) is the excess potential energy stored in a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state of its acyclic counterpart. This energy is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric crowding across the ring).
Experimental Approach: Combustion Calorimetry
The gold standard for experimentally determining ring strain is through heat of combustion measurements using a bomb calorimeter.[4] The logic behind this choice is rooted in fundamental thermodynamics.
Causality of the Method:
The total energy stored in a molecule is reflected in its heat of combustion (
-
Equation: RSE ≈ [(
/n) - ( /n) ] × n-
where 'n' is the number of CH₂ groups.
-
This method is authoritative because it provides a direct, empirical measure of the total stored energy in the molecule.
Computational Approach: Ab Initio Calculations
Modern computational chemistry offers a powerful, non-destructive alternative for estimating RSE.[6] High-level ab initio or Density Functional Theory (DFT) calculations can accurately predict the heats of formation (
Expert Insight: The choice of a proper reference compound is critical. For instance, to calculate the strain in azetidine (C₃H₇N), one might use an isodesmic reaction involving propane and trimethylamine to balance the C-C, C-H, C-N, and N-H bonds, thereby canceling out systematic errors in the calculation and isolating the strain energy.
Comparative Analysis: A Tale of Three Rings
The difference between a three- and four-membered ring is not merely one carbon atom; it is a significant leap in stability and conformational flexibility.
Aziridine: The Apex of Strain
As the smallest saturated N-heterocycle, aziridine is subject to immense angle and torsional strain. Its internal bond angles are forced to approximately 60°, a severe deviation from the ideal sp³ angle of 109.5°.[7] This geometric constraint results in poor orbital overlap and "bent" or "banana" bonds.
-
Angle Strain: The primary contributor to its high RSE.
-
Torsional Strain: All C-H and N-H bonds on adjacent atoms are fully eclipsed, further destabilizing the molecule.
-
Reactivity: The high RSE of aziridine (approx. 27.7 kcal/mol) makes it an excellent electrophile.[2] The relief of strain provides a strong thermodynamic driving force for ring-opening reactions, a property extensively used in organic synthesis.[8]
Azetidine: A Step Towards Stability
Expanding the ring to four members significantly alleviates, but does not eliminate, ring strain. Azetidine is more stable and easier to handle than aziridine, yet it retains a "strain-driven character" that makes it a valuable synthetic building block.[2][9]
-
Angle Strain: The internal C-C-C angle is around 88°, still significantly compressed from the ideal 109.5°.
-
Conformation: Unlike the planar aziridine, the azetidine ring is puckered. This puckering slightly reduces the torsional strain by staggering some of the C-H bonds, but it is a delicate balance. The energy barrier for ring inversion is very low.
-
Reactivity: With an RSE of approximately 25.4 kcal/mol, azetidine is less reactive than aziridine but will still undergo ring-opening reactions under appropriate conditions (e.g., acid catalysis), a property exploited in medicinal chemistry.[1][2]
3-Ethylazetidine: The Influence of a Substituent
-
Conformational Preference: The ethyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions (1,3-diaxial interactions) with the protons on the other ring atoms. This preference can influence the degree of ring puckering.
-
Effect on Strain: The introduction of the ethyl group does not fundamentally change the high angle and torsional strain inherent to the four-membered ring. However, gauche interactions and other steric strains introduced by the substituent can slightly modify the overall strain energy relative to the parent azetidine. The change is generally small compared to the ~25.4 kcal/mol of the core ring system. The primary effect of the substituent is to introduce a conformational bias and provide a stereochemical handle for further functionalization.
Data Summary
| Parameter | Aziridine | Azetidine | 3-Ethylazetidine (Predicted) | Strain-Free Reference |
| Ring Size | 3-membered | 4-membered | 4-membered | N/A |
| Ring Strain Energy (kcal/mol) | ~27.7[2] | ~25.4[2] | ~25-26 | ~0 |
| Internal C-N-C Angle | ~60°[7] | ~92° | ~91-92° | ~109.5° |
| Conformation | Planar | Puckered | Puckered (Equatorial Ethyl) | Staggered |
| Relative Stability | Low | Moderate | Moderate | High |
Spectroscopic Manifestations of Ring Strain
The unique electronic and structural environments of strained rings are directly observable via NMR spectroscopy.
-
¹H NMR: Protons attached to strained rings often appear at unusually high field (shielded) compared to their acyclic counterparts. In azetidine, the α-protons (adjacent to N) appear around 3.63 ppm, while the β-proton appears further upfield at ~2.33 ppm. This shielding is attributed to the magnetic anisotropy of the strained C-C bonds.
-
¹³C NMR: The carbon atoms in strained rings also exhibit characteristic shifts. Due to the increased s-character of the C-H and C-C bonds (a consequence of rehybridization to accommodate small bond angles), the carbons are generally shielded relative to similar acyclic amines.
-
Aziridine: The carbons typically resonate around 15-25 ppm.
-
Azetidine: The α-carbons (C2, C4) appear around 46-48 ppm, while the β-carbon (C3) is found near 20-22 ppm.
-
This difference in chemical shifts provides a clear, experimentally verifiable signature of the ring's electronic structure and strain.
Experimental Protocols
Trustworthy protocols must be self-validating. The following procedure for the synthesis of an N-protected, 3-substituted azetidine includes clear steps for execution and confirmation of the product's identity, reflecting a standard workflow in a medicinal chemistry lab.
Protocol: Synthesis of N-Benzhydryl-3-ethylazetidine
This protocol is adapted from established methods for synthesizing 1,3-disubstituted azetidines.[10] The benzhydryl group is a common bulky protecting group that can be removed later via hydrogenolysis.
Objective: To synthesize a 3-substituted azetidine via nucleophilic substitution, demonstrating a common route to this scaffold.
Materials:
-
Benzhydrylamine
-
1,3-Dibromo-2-ethylpropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzhydrylamine (1.83 g, 10 mmol), anhydrous potassium carbonate (4.14 g, 30 mmol), and anhydrous acetonitrile (100 mL).
-
Addition of Electrophile: Begin stirring the suspension. Add 1,3-dibromo-2-ethylpropane (2.32 g, 10 mmol) to the mixture dropwise over 5 minutes.
-
Cyclization: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours.
-
Experimental Rationale: The reaction proceeds via a double Sₙ2 mechanism. The first substitution forms a γ-bromoamine intermediate. The potassium carbonate acts as a base to deprotonate the amine in the subsequent intramolecular cyclization step, which forms the azetidine ring. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. Refluxing provides the necessary activation energy for the cyclization.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Self-Validation: Monitor the column fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the desired product.
-
-
Characterization (Self-Validation):
-
Obtain the ¹H and ¹³C NMR spectra of the purified product in CDCl₃.
-
Expected ¹H NMR signals: Aromatic protons for the benzhydryl group (7.2-7.5 ppm), a singlet for the benzylic proton (~4.5 ppm), multiplets for the azetidine ring protons, and signals for the ethyl group (a quartet and a triplet).
-
Expected ¹³C NMR signals: Aromatic carbons, a benzylic carbon, and characteristic upfield shifts for the azetidine ring carbons and the ethyl group carbons.
-
Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the product (Expected [M+H]⁺ = 266.19).
-
Visualizations
Structural Comparison of Aziridine and Azetidine
Caption: Comparison of key strain-related properties.
Experimental Workflow: Azetidine Synthesis & Validation
Caption: Workflow for synthesis and validation.
Conclusion and Implications
The ring strain of small N-heterocycles is a defining feature that governs their chemical behavior. Aziridine possesses the highest strain, making it a highly reactive but less stable building block. Azetidine offers a compelling balance: it retains significant strain energy (~25.4 kcal/mol) that can be harnessed for strain-release functionalization, yet it is stable enough for incorporation into complex drug molecules.[2][11] The addition of substituents, such as an ethyl group, primarily serves to introduce conformational biases and steric direction, with only a minor perturbation to the ring's overall strain energy. For the drug development professional, a quantitative understanding of these energetic principles is crucial for designing synthetic routes, predicting molecular stability, and ultimately, crafting more effective and robust therapeutic agents.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available at: [Link]
-
Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. Available at: [Link]
-
Wikipedia. (n.d.). Aziridine. Available at: [Link]
-
ResearchGate. (n.d.). Measurement of Ring Strain Using Butanols: A Physical Chemistry Lab Experiment | Request PDF. Available at: [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
Hoogewijs, K., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2535-2550. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
MDPI. (2024). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Available at: [Link]
-
Semantic Scholar. (n.d.). 13C NMR Spectra of N-Substituted Aziridines. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Available at: [Link]
-
SlideShare. (n.d.). synthesis of azetidine .pptx. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Available at: [Link]
-
MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Available at: [Link]
-
Wikipedia. (n.d.). Ring strain. Available at: [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]
-
Rojas, J. J., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family | MDPI [mdpi.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues | MDPI [mdpi.com]
- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 9. More than ring-strain: revisiting the definition of enthalpy in ring-opening polymerization - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00060B [pubs.rsc.org]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
